Product packaging for Fmoc-Val-D-Cit-PAB(Cat. No.:)

Fmoc-Val-D-Cit-PAB

Cat. No.: B2445267
M. Wt: 601.7 g/mol
InChI Key: DALMAZHDNFCDRP-WDYNHAJCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Val-D-Cit-PAB is a specialized cleavable linker used in the construction of Antibody-Drug Conjugates (ADCs), a leading class of targeted cancer therapeutics. This peptide-based linker incorporates a para-aminobenzyl alcohol (PAB) moiety and features a D-citrulline configuration, which can enhance stability against proteolytic degradation. In ADC design, the linker connects a cytotoxic payload (such as MMAE) to a monoclonal antibody. The mechanism of action is enzyme-specific: upon binding to a target cell and subsequent internalization, the ADC is trafficked to the lysosome. There, the Val-Cit dipeptide sequence is selectively cleaved by the protease cathepsin B. This cleavage triggers a spontaneous 1,6-elimination of the PAB spacer, leading to the precise and efficient release of the active cytotoxic drug at the tumor site. This targeted release mechanism minimizes off-target effects and damage to healthy cells, a significant advantage over conventional chemotherapy. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group during synthetic production, facilitating the synthesis of the drug-linker construct. This compound is intended for research applications only and is a critical tool for the development and optimization of novel, highly targeted ADC-based therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H39N5O6 B2445267 Fmoc-Val-D-Cit-PAB

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALMAZHDNFCDRP-WDYNHAJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of the Fmoc-Val-D-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for the Fmoc-Val-D-Cit-PAB linker, a critical component in the development of antibody-drug conjugates (ADCs). While the synthesis of the L-Citrulline enantiomer is widely documented, this guide will focus on the synthesis of the D-Citrulline variant, inferring the methodology from established protocols for the corresponding L-isomer due to the limited availability of specific literature for the D-form.

The Val-Cit dipeptide sequence within the linker is designed for specific cleavage by Cathepsin B, an enzyme often overexpressed in the tumor microenvironment, enabling targeted release of cytotoxic payloads.[1][2] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the efficient release of the unmodified drug upon cleavage of the dipeptide.[3]

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that can be approached through two primary strategies, both starting from Fmoc-protected D-Citrulline.

Strategy 1: Sequential Coupling

This is a widely adopted method involving the initial coupling of Fmoc-D-Citrulline to p-aminobenzyl alcohol (PAB-OH), followed by Fmoc deprotection and subsequent coupling with Fmoc-L-Valine.[4][5]

Strategy 2: Dipeptide Coupling

This alternative approach involves the initial synthesis of the Fmoc-Val-D-Cit dipeptide, which is then coupled to p-aminobenzyl alcohol.

This guide will focus on providing a detailed experimental protocol for Strategy 1, as it is a well-established and high-yielding route for the analogous L-isomer.

Experimental Protocols

The following protocols are based on established methods for the synthesis of the L-Citrulline isomer and are adapted for the synthesis of the D-Citrulline variant.

Step 1: Synthesis of Fmoc-D-Citrulline (Fmoc-D-Cit-OH)

The synthesis of the starting material, Fmoc-D-Cit-OH, is a prerequisite. While commercially available, it can also be synthesized from D-Citrulline.

Materials:

  • D-Citrulline

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve D-Citrulline in a 10% sodium bicarbonate solution in water.

  • Add a solution of Fmoc-Cl in 1,4-dioxane dropwise to the D-Citrulline solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield Fmoc-D-Cit-OH as a white solid.

Step 2: Synthesis of Fmoc-D-Citrulline-PAB (Fmoc-D-Cit-PAB-OH)

Materials:

  • Fmoc-D-Cit-OH

  • p-Aminobenzyl alcohol (PAB-OH)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve Fmoc-D-Cit-OH (1.0 eq.), p-aminobenzyl alcohol (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution and stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford Fmoc-D-Cit-PAB-OH.

Step 3: Fmoc Deprotection of Fmoc-D-Cit-PAB-OH

Materials:

  • Fmoc-D-Cit-PAB-OH

  • Piperidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve Fmoc-D-Cit-PAB-OH in anhydrous DMF (0.2 M).

  • Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 2-5 hours.

  • Remove the DMF and excess piperidine under reduced pressure.

  • Co-evaporate the residue with DMF multiple times to ensure complete removal of piperidine.

  • Triturate the resulting residue with diethyl ether to precipitate the product, H₂N-D-Cit-PAB-OH.

  • Collect the solid by filtration and dry under vacuum.

Step 4: Synthesis of this compound

Materials:

  • H₂N-D-Cit-PAB-OH

  • Fmoc-L-Valine N-hydroxysuccinimide ester (Fmoc-Val-OSu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the dried H₂N-D-Cit-PAB-OH in anhydrous DMF (0.1 M).

  • Add Fmoc-Val-OSu (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Upon completion, remove the DMF under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a solvent system of 3-12% methanol in dichloromethane to yield this compound as a white solid.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound, based on reported data for the L-isomer. Note that specific yields and analytical data for the D-isomer may vary.

Table 1: Summary of Reaction Yields

StepProductStarting MaterialReagentsReported Yield (L-isomer)
2Fmoc-Cit-PAB-OHFmoc-Cit-OH, PAB-OHHATU, DIPEA60-80%
4Fmoc-Val-Cit-PABH₂N-Cit-PAB-OH, Fmoc-Val-OSu-85-95%
Alt.Fmoc-Val-Cit-PABFmoc-Val-Cit-OH, PAB-OHEEDQ~82%

Table 2: Physicochemical and Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Mass Spec Data (ESI-MS)
Fmoc-Val-Cit-PABC₃₃H₃₉N₅O₆601.70White to off-white solid[M+H]⁺ = 602.3

Mandatory Visualizations

Synthesis Pathway Workflow

The following diagram illustrates the sequential coupling strategy for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product Fmoc-D-Cit-OH Fmoc-D-Cit-OH Step1 Step 2: Coupling Fmoc-D-Cit-OH->Step1 PAB-OH PAB-OH PAB-OH->Step1 Fmoc-Val-OSu Fmoc-Val-OSu Step3 Step 4: Coupling Fmoc-Val-OSu->Step3 Int1 Fmoc-D-Cit-PAB-OH Step1->Int1 HATU, DIPEA Step2 Step 3: Fmoc Deprotection Int2 H2N-D-Cit-PAB-OH Step2->Int2 Final This compound Step3->Final Int1->Step2 Piperidine Int2->Step3

Caption: Synthesis workflow for this compound.

Cathepsin B Cleavage Mechanism

This diagram illustrates the enzymatic cleavage of the Val-Cit linker by Cathepsin B, followed by the self-immolation of the PAB spacer to release the drug.

Cleavage_Mechanism ADC Antibody Val-D-Cit-PAB-Drug Cleaved Antibody Val-D-Cit-PAB (cleaved) Drug ADC->Cleaved 1. Enzymatic Cleavage Released Antibody Val-D-Cit Released Drug Cleaved->Released 2. Self-Immolation of PAB Enzyme Cathepsin B Enzyme->Cleaved

Caption: Cathepsin B-mediated cleavage of the Val-Cit linker.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the linchpin of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable construction of complex peptide chains. Its widespread adoption stems from its unique characteristic of being stable under acidic conditions while being readily cleaved by mild basic conditions, a property that forms the basis of an elegant and orthogonal strategy for peptide synthesis.[1] This in-depth technical guide provides a comprehensive exploration of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative performance data, and a discussion of common challenges and their solutions.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble solid support (resin). This methodology allows for the easy removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying the purification process.[2] The entire process is built upon the principle of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3]

In the context of Fmoc-SPPS, this orthogonality is primarily achieved through:

  • Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group.

  • Permanent Side-Chain Protection: The reactive side chains of amino acids are protected by acid-labile groups, typically derived from tert-butanol (e.g., tBu, Boc, Trt).[3]

This strategy ensures that the side-chain protecting groups remain intact during the repeated cycles of Fmoc group removal.

The fundamental cycle of Fmoc-SPPS consists of three key steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling step. This is typically achieved using a solution of a secondary amine, most commonly piperidine in N,N-dimethylformamide (DMF).[4]

  • Amino Acid Coupling: The activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the resin to form a new peptide bond.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts before proceeding to the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.

The Chemistry of the Fmoc Group

Introduction of the Fmoc Group

The Fmoc group is introduced onto the α-amino group of an amino acid by reacting it with an activated Fmoc derivative, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions. Fmoc-OSu is generally preferred due to its greater stability.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine. This is the rate-determining step. The resulting carbanion is stabilized by the aromatic system and undergoes elimination to form the highly reactive dibenzofulvene (DBF) and a carbamate anion, which then decarboxylates. The liberated amine is protonated by the conjugate acid of the base. The electrophilic DBF is trapped by the excess secondary amine to form a stable adduct, preventing it from reacting with the newly liberated N-terminal amine of the peptide.

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Decarboxylation & Amine Liberation cluster_step4 Step 4: DBF Scavenging Fmoc-Peptide Fmoc-NH-Peptide-Resin Intermediate_1 Carbanion Intermediate Fmoc-Peptide->Intermediate_1 + Piperidine Piperidine Piperidine Piperidinium Piperidinium Ion Piperidine->Piperidinium DBF Dibenzofulvene (DBF) Intermediate_1->DBF Carbamate Carbamate Anion Intermediate_1->Carbamate CO2 CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine Carbamate->CO2 Free_Amine H2N-Peptide-Resin Carbamate->Free_Amine + Piperidinium Ion

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data in Fmoc Chemistry

The efficiency of peptide synthesis is critically dependent on the choice of reagents and reaction conditions. The following tables summarize quantitative data for key steps in Fmoc-SPPS.

Comparison of Common Coupling Reagents

The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions, particularly racemization. Uronium/aminium salts and phosphonium salts are the most common classes of coupling reagents used in Fmoc-SPPS.

Coupling ReagentClassRelative ReactivityRacemization PotentialKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery HighLowFast kinetics, effective for hindered amino acids.Can cause guanidinylation of the N-terminus if used in excess.
HBTU Uronium/AminiumHighLowEfficient and widely used for standard couplings.Less reactive than HATU; potential for guanidinylation.
HCTU Uronium/AminiumVery HighLowSimilar reactivity to HATU, often more cost-effective.
PyBOP PhosphoniumHighLowGood for minimizing guanidinylation.Byproducts can be difficult to remove.
COMU Uronium/AminiumVery HighVery LowHighly efficient, safer alternative to HOBt/HOAt-based reagents.Can be less stable in solution over long periods.
DIC/Oxyma Carbodiimide/AdditiveModerateVery LowLow cost, very low racemization.Slower reaction kinetics compared to onium salts.
DIC/HOBt Carbodiimide/AdditiveModerateModerateClassic and cost-effective.HOBt is explosive; less effective at suppressing racemization than Oxyma.

Data synthesized from multiple sources.

Comparison of Fmoc Deprotection Reagents

While 20% piperidine in DMF is the standard reagent for Fmoc deprotection, alternative bases are sometimes employed to minimize side reactions like aspartimide formation.

Deprotection ReagentConcentrationTypical Reaction TimeEfficacyNotes
Piperidine 20% in DMF2 x 5-10 minHighStandard, but can promote aspartimide formation.
DBU 2% in DMF (with scavenger)2 x 2-5 minVery HighStrong, non-nucleophilic base; requires a scavenger for DBF.
Piperazine 5-10% in DMF2 x 10-20 minModerateWeaker base, reduces aspartimide formation.
4-Methylpiperidine 20% in DMF2 x 5-10 minHighSimilar efficacy to piperidine with potentially reduced side reactions.
Piperazine/DBU 5% / 2% in DMF< 1 minVery HighRapid and efficient deprotection.

Data synthesized from multiple sources.

Experimental Protocols

The following are detailed protocols for key steps in manual Fmoc-SPPS.

Resin Preparation and Swelling
  • Weigh the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) into a reaction vessel. For a 0.1 mmol scale synthesis, typically 150-250 mg of resin is used, depending on the loading capacity.

  • Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Manual Fmoc-SPPS Cycle

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

SPPS_Cycle Start Start Cycle (Resin with N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash_1 2. Washing (DMF) Deprotection->Wash_1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Wash_1->Coupling Wash_2 4. Washing (DMF) Coupling->Wash_2 Kaiser_Test 5. Kaiser Test (Optional Monitoring) Wash_2->Kaiser_Test Kaiser_Test->Coupling Recouple if positive End End Cycle (Peptide Elongated by one Residue) Kaiser_Test->End

References

An In-depth Technical Guide to the Fundamental Properties of Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of therapeutics, designed to merge the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this powerful combination is the linker, a chemical bridge that connects the antibody to the payload. The properties of this linker are paramount to the success of an ADC, dictating its stability in circulation, the mechanism and rate of payload release, and ultimately, its therapeutic index.[1][2]

Cleavable linkers are a major class of these critical components, engineered with chemical triggers that mediate their cleavage and the subsequent release of the cytotoxic payload in the unique microenvironment of tumor cells.[2] In contrast to their non-cleavable counterparts, which rely on the complete degradation of the antibody for payload release, cleavable linkers offer more versatile mechanisms of action and can be used with a broader array of payloads.[2][3]

This technical guide provides a comprehensive exploration of the core principles of cleavable linkers in ADCs. We will delve into the fundamental properties of the major classes of cleavable linkers, present comparative quantitative data, provide detailed experimental protocols for their characterization, and visualize key pathways and workflows to facilitate a deeper understanding of these complex and critical components of ADC design.

I. Types of Cleavable Linkers and Their Mechanisms of Action

The design of cleavable linkers hinges on exploiting the physiological differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells. There are three primary classes of cleavable linkers, categorized by their mechanism of cleavage:

Enzymatically Cleavable Linkers

These linkers are designed to be substrates for enzymes that are highly expressed in the lysosomes of tumor cells. This enzymatic cleavage ensures that the payload is released predominantly within the target cell, minimizing off-target toxicity.

  • Peptide-Based Linkers: The most common enzymatically cleavable linkers incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala). These sequences are recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in various cancer cells. The cleavage typically occurs between the dipeptide and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which then rapidly decomposes to release the active drug. The Val-Cit linker is considered the benchmark due to its efficient cleavage and good stability.

  • β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase. Similar to peptide linkers, this mechanism provides for targeted intracellular drug release.

pH-Sensitive (Acid-Labile) Linkers

This class of linkers is engineered to be stable at the physiological pH of blood (pH 7.4) but to undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).

  • Hydrazone Linkers: Hydrazone bonds are a common feature of pH-sensitive linkers. The rate of hydrolysis can be tuned by modifying the chemical structure of the hydrazone. For instance, phenylketone-derived hydrazone linkers have shown a half-life of approximately 2 days in human and mouse plasma, demonstrating a degree of instability in circulation.

Glutathione-Sensitive (Disulfide) Linkers

These linkers exploit the significant difference in the concentration of reducing agents, particularly glutathione (GSH), between the extracellular environment and the intracellular cytoplasm. The concentration of GSH is substantially higher inside cells, providing a reducing environment that can cleave disulfide bonds. This differential allows for the selective release of the payload within the target cells. The stability and cleavage kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

II. Quantitative Data on Cleavable Linker Properties

The selection of a cleavable linker is a critical decision in ADC design, with profound implications for the therapeutic's efficacy and safety. The following tables summarize available quantitative data to facilitate a comparative analysis of different cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Plasma Stability of Cleavable Linkers
Linker TypeLinker ExampleADC ConstructPlasma SourceStability Metric (t1/2)Reference
HydrazonePhenylketone-derivedNot SpecifiedHuman and Mouse~2 days
HydrazoneAcyl hydrazone (in Besponsa®)Inotuzumab ozogamicinin vivoHydrolysis rate of 1.5-2% per day
PeptidePhe-LysNot SpecifiedHuman30 days
PeptideVal-CitNot SpecifiedHuman230 days
PeptidePhe-LysNot SpecifiedMouse12.5 hours
PeptideVal-CitNot SpecifiedMouse80 hours
Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
Dipeptide LinkerRelative Cleavage Rate/Half-lifeEnzyme(s)NotesReference
Val-CitBaseline (t½ ≈ 240 min in one study)Cathepsin BConsidered the benchmark for efficient cleavage and stability.
Val-Ala~50% of Val-Cit rateCathepsin BAlso effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation.
Phe-Lys~30-fold faster than Val-CitCathepsin B (isolated)Cleaved very rapidly by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved.
Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
ADCLinker TypeCell LineIC50 (pM)Reference
Trastuzumab-MMAEβ-galactosidase-cleavableNot Specified8.8
Trastuzumab-MMAEVal-CitNot Specified14.3
Kadcyla® (T-DM1)Non-cleavableNot Specified33

III. Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization and selection of cleavable linkers for ADC development.

In Vitro Plasma Stability Assay (LC-MS based)

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and/or released payload.

Materials:

  • ADC of interest

  • Control ADC (with a known stable linker, if available)

  • Frozen plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography resin

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS system

Procedure:

  • Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the ADC in a suitable buffer.

  • Incubation: Spike the ADC into the pre-warmed plasma to a final concentration of 1-10 µM. The final concentration of any organic solvent should be less than 1%. Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Sample Processing (for intact ADC analysis):

    • Immediately quench the reaction by diluting the sample in cold PBS.

    • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

    • Wash the captured ADC to remove plasma proteins.

    • Elute the ADC from the affinity matrix.

  • Sample Processing (for released payload analysis):

    • Immediately add the plasma aliquot to a tube containing a cold quenching solution (e.g., 3 volumes of acetonitrile with an internal standard) to precipitate plasma proteins.

    • Vortex and centrifuge at high speed.

    • Collect the supernatant containing the released payload.

  • Analysis:

    • Analyze the eluted ADC or the supernatant by LC-MS to determine the drug-to-antibody ratio (DAR) or the concentration of the released payload, respectively.

  • Data Analysis:

    • Plot the percentage of intact ADC remaining or the concentration of released payload against time.

    • Calculate the half-life (t1/2) of the ADC in plasma.

Cathepsin B-Mediated Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of payload release from a peptide linker-containing ADC in the presence of purified Cathepsin B.

Materials:

  • ADC with a peptide linker (e.g., Val-Cit)

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)

  • Activation Solution (e.g., 30-40 mM Dithiothreitol (DTT) in water)

  • Quenching Solution (e.g., 2% Formic Acid or a protease inhibitor cocktail)

  • HPLC system with a reverse-phase column

Procedure:

  • Enzyme Activation: Incubate a stock solution of Cathepsin B with the activation buffer containing DTT for 15-30 minutes at room temperature or 37°C.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the ADC.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC to separate and quantify the intact ADC and the released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Hydrazone Linker Hydrolysis Assay

Objective: To determine the rate of hydrolysis of a hydrazone linker at different pH values.

Materials:

  • ADC with a hydrazone linker

  • Buffers at various pH values (e.g., pH 5.0 and pH 7.4)

  • HPLC system or LC-MS system

Procedure:

  • Incubation: Incubate the ADC in the different pH buffers at 37°C.

  • Time Points: At various time points, take aliquots of the solutions.

  • Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact ADC and released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining over time for each pH condition to determine the hydrolysis rate and half-life.

Disulfide Linker Reduction Assay

Objective: To evaluate the cleavage of a disulfide linker in the presence of a reducing agent like glutathione (GSH).

Materials:

  • ADC with a disulfide linker

  • Glutathione (GSH) solution

  • Reaction buffer (e.g., PBS)

  • HPLC system or LC-MS system

Procedure:

  • Reaction Setup: Incubate the ADC with a physiologically relevant concentration of GSH in the reaction buffer at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture.

  • Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact ADC and the released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the reduction rate.

IV. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream, pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Early Endosome (pH 6.0-6.5) Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0, High Protease/GSH) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Enzymes, pH, GSH) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis Thaw Thaw Plasma (37°C) Spike Spike ADC into Plasma Thaw->Spike Incubate Incubate at 37°C Spike->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Process Process Sample (e.g., Affinity Capture or Protein Precipitation) Quench->Process LCMS LC-MS Analysis Process->LCMS Data Data Analysis (Calculate Half-life) LCMS->Data

Caption: Experimental workflow for an in vitro plasma stability assay of an ADC.

Cleavage_Mechanisms cluster_enzymatic Enzymatic Cleavage cluster_ph pH-Sensitive Cleavage cluster_redox Reductive Cleavage ADC ADC with Cleavable Linker PeptideLinker Peptide Linker (e.g., Val-Cit) ADC->PeptideLinker HydrazoneLinker Hydrazone Linker ADC->HydrazoneLinker DisulfideLinker Disulfide Linker ADC->DisulfideLinker Enzyme Lysosomal Proteases (e.g., Cathepsin B) Enzyme->PeptideLinker Cleavage ReleasedPayload Released Payload PeptideLinker->ReleasedPayload Payload Release LowPH Acidic Environment (Endosome/Lysosome, pH < 6.5) LowPH->HydrazoneLinker Hydrolysis HydrazoneLinker->ReleasedPayload Payload Release HighGSH High Intracellular [GSH] HighGSH->DisulfideLinker Reduction DisulfideLinker->ReleasedPayload Payload Release

Caption: Logical relationship of different cleavable linker cleavage mechanisms.

References

Introduction: The Critical Role of Valine-Citrulline Linkers in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Valine-Citrulline Dipeptide Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a paradigm of precision medicine in oncology, combining the exquisite specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The efficacy and safety of an ADC are critically dependent on the linker that connects these two components. An ideal linker must be highly stable in systemic circulation to prevent premature release of the toxic payload, yet susceptible to rapid cleavage upon internalization into the target cancer cell. The valine-citrulline (Val-Cit) dipeptide has emerged as a gold standard for cleavable linkers in ADC design, striking a remarkable balance between plasma stability and selective intracellular processing.[1][2]

The Val-Cit linker's success is rooted in its specific recognition and cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in various tumor types.[1][3][4] This enzymatic susceptibility ensures that the cytotoxic payload is unleashed predominantly within the tumor cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the Val-Cit linker, detailing its mechanism of action, presenting key quantitative performance data, outlining essential experimental protocols, and visualizing the critical pathways and processes involved.

Mechanism of Action: From Systemic Stability to Intracellular Payload Release

The journey of a Val-Cit-linked ADC from administration to payload release is a multi-step process orchestrated by cellular machinery.

  • Antibody Binding and Internalization: The ADC circulates in the bloodstream and, upon reaching the tumor tissue, the monoclonal antibody component binds to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The interior of the lysosome is characterized by an acidic environment (pH 4.5-5.5) and a high concentration of various hydrolytic enzymes, including the cysteine protease cathepsin B.

  • Cathepsin B-Mediated Cleavage: Cathepsin B, which is highly active in the acidic lysosomal milieu, recognizes the Val-Cit dipeptide as a substrate. It specifically hydrolyzes the peptide bond between the citrulline residue and the adjacent p-aminobenzyl carbamate (PABC) self-immolative spacer. While cathepsin B is considered the primary enzyme responsible for this cleavage, other cathepsins (K, L, S) may also contribute.

  • Self-Immolation of the PABC Spacer and Payload Liberation: The enzymatic cleavage of the Val-Cit linker unmasks an aniline nitrogen on the PABC spacer. This initiates a rapid, irreversible 1,6-elimination reaction, an electronic cascade that results in the fragmentation of the PABC spacer into p-aminobenzyl quinone methide and carbon dioxide. This self-immolative process culminates in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its cell-killing effect.

Quantitative Data on Valine-Citrulline Linker Performance

The performance of a Val-Cit linker is assessed through various quantitative measures, including its stability in plasma, the kinetics of its enzymatic cleavage, and the resulting in vitro potency of the ADC.

Table 1: Plasma Stability of Val-Cit Containing ADCs
Linker TypePlasma SourceIncubation Time (hours)Stability (% Intact ADC)Reference
Val-CitHuman168High (Half-life > 230 days reported in one study)
Val-CitMouse1Unstable (Significant degradation observed)
EVCit (Glutamic acid-Val-Cit)MouseNot specifiedHigh stability (Resistant to Ces1c)
DVCit (Aspartic acid-Val-Cit)MouseNot specifiedHigh stability

Note: The instability of the Val-Cit linker in mouse plasma is primarily due to cleavage by the carboxylesterase Ces1c, an issue not observed in human plasma. This is a critical consideration for the preclinical evaluation of ADCs in murine models.

Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers
SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pHReference
Val-Cit LinkerCathepsin BData not readily availableData not readily availableHigh4.5-5.5
Val-Ala LinkerCathepsin BData not readily availableSlower than Val-CitLower than Val-Cit4.5-5.5

Note: While specific kinetic constants are proprietary or vary between studies, it is well-established that Val-Cit is an efficient substrate for cathepsin B. The Val-Ala linker is also cleaved but at a reportedly slower rate.

Table 3: In Vitro Cytotoxicity of ADCs with Val-Cit Linkers
ADCPayloadTarget Cell LineIC₅₀ (pM)Reference
Trastuzumab-Val-Cit-MMAEMMAEHER2-positive14.3
Brentuximab Vedotin (Adcetris®)MMAECD30-positiveData varies by cell line
Enfortumab Vedotin (Padcev®)MMAENectin-4-positiveData varies by cell line

Note: IC₅₀ values are highly dependent on the specific antibody, payload, target antigen expression levels, and the cell line being tested.

Experimental Protocols

Detailed and robust experimental protocols are essential for the development and characterization of ADCs containing Val-Cit linkers.

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from various species.

Materials:

  • Val-Cit ADC

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A or G magnetic beads)

  • Wash Buffer (e.g., PBS)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.0)

  • LC-MS system

Procedure:

  • Spike the Val-Cit ADC into aliquots of plasma from different species to a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect an aliquot and immediately freeze it at -80°C to halt any reaction.

  • For analysis, thaw the samples and add immunoaffinity capture beads to isolate the ADC.

  • Incubate for 1-2 hours with gentle mixing to allow for antibody binding.

  • Separate the beads using a magnetic rack and wash them multiple times with Wash Buffer to remove unbound plasma proteins.

  • Elute the bound ADC from the beads using Elution Buffer and immediately neutralize the eluate with Neutralization Buffer.

  • Analyze the eluted samples by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point.

  • A decrease in the average DAR over time indicates linker instability and premature drug deconjugation.

Protocol 2: Cathepsin B-Mediated Cleavage Assay

Objective: To quantify the rate of payload release from a Val-Cit-linked ADC specifically due to cathepsin B activity.

Materials:

  • Val-Cit ADC

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)

  • Quenching Solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS or HPLC system

Procedure:

  • In a microcentrifuge tube, combine the Val-Cit ADC (e.g., final concentration of 10 µM) with pre-warmed Assay Buffer.

  • Initiate the cleavage reaction by adding Cathepsin B (e.g., final concentration of 1 µM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing 4 volumes of cold Quenching Solution.

  • Centrifuge the quenched samples to precipitate the protein.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the samples by LC-MS or HPLC to quantify the amount of released payload relative to the internal standard.

  • Calculate the percentage of payload release at each time point to determine the cleavage kinetics.

Protocol 3: ADC Conjugation to a Monoclonal Antibody

Objective: To covalently attach a maleimide-functionalized Val-Cit-PABC-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Maleimide-functionalized linker-payload

  • Reducing agent (e.g., TCEP or DTT)

  • Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • DMSO

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Reduction: Prepare the mAb at a concentration of 5-10 mg/mL in PBS. Add a 5-10 molar excess of TCEP to the antibody solution and incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction: Immediately after desalting, add a solution of the maleimide-functionalized linker-payload (dissolved in DMSO) to the reduced antibody at a molar ratio of 5-10 moles of linker-payload per mole of antibody.

  • Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add a 5-fold molar excess of N-acetylcysteine (relative to the initial amount of linker-payload) to quench any unreacted maleimide groups. Incubate for 20-30 minutes.

  • Purification: Purify the resulting ADC using SEC to remove unconjugated linker-payload, quenching reagent, and other small molecules.

  • Characterize the purified ADC for DAR, aggregation, and purity.

Mandatory Visualizations

The following diagrams illustrate the key pathways and mechanisms described in this guide.

ADC_Internalization_Pathway ADC Antibody-Drug Conjugate (ADC) Binding 1. Binding ADC->Binding Receptor Tumor Cell Antigen Receptor->Binding Endocytosis 2. Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion 3. Endosome-Lysosome Fusion Endosome->Fusion Lysosome Lysosome (pH 4.5-5.5) High Cathepsin B Cleavage 4. Val-Cit Linker Cleavage Lysosome->Cleavage Fusion->Lysosome PayloadRelease 5. Payload Release Cleavage->PayloadRelease Payload Active Cytotoxic Payload PayloadRelease->Payload Effect Cell Death Payload->Effect

ADC internalization and lysosomal cleavage pathway.

Val_Cit_Cleavage_Mechanism cluster_0 Val-Cit-PABC-Payload cluster_1 Lysosome cluster_2 Cleavage & Self-Immolation struct1 Antibody-Val-Cit-PABC-Payload intermediate Antibody-Val-Cit + H₂N-PABC-Payload struct1->intermediate Enzymatic Cleavage (Peptide Bond Hydrolysis) cathepsinB Cathepsin B cathepsinB->struct1 elimination 1,6-Elimination intermediate->elimination products p-Aminobenzyl Quinone Methide + CO₂ elimination->products payload Released Payload elimination->payload

Mechanism of Val-Cit-PABC linker cleavage.

Experimental_Workflow start Start: ADC Development conjugation 1. ADC Conjugation (Val-Cit-Linker-Payload + mAb) start->conjugation purification 2. Purification & Characterization (SEC, LC-MS for DAR) conjugation->purification stability 3. In Vitro Stability Assay (Human & Mouse Plasma) purification->stability cleavage 4. In Vitro Cleavage Assay (Cathepsin B) purification->cleavage cytotoxicity 5. In Vitro Cytotoxicity Assay (IC₅₀ Determination) stability->cytotoxicity cleavage->cytotoxicity invivo 6. In Vivo Efficacy & PK Studies (Tumor Xenograft Models) cytotoxicity->invivo end End: Candidate Selection invivo->end

Experimental workflow for ADC development.

References

Unveiling the Core Function of Fmoc-Val-D-Cit-PAB: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of Fmoc-Val-D-Cit-PAB, a critical component in the landscape of targeted cancer therapeutics. We will delve into its core function as a cleavable linker in antibody-drug conjugates (ADCs), detailing its mechanism of action, presenting key quantitative data, and outlining essential experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation cancer therapies.

Core Function and Mechanism of Action

This compound is a sophisticated chemical entity that serves as a cleavable linker in the design of antibody-drug conjugates. Its primary function is to stably connect a potent cytotoxic payload to a monoclonal antibody (mAb) while in circulation, and then to efficiently release the payload within the target cancer cell. This targeted release is paramount to maximizing the therapeutic window of the ADC, enhancing its efficacy against malignant cells while minimizing systemic toxicity.

The linker is comprised of three key components, each with a distinct role:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group used during the chemical synthesis of the linker-payload conjugate. It is removed in the final stages of ADC production and is not part of the final, functional ADC.

  • Val-D-Cit (Valine-D-Citrulline) dipeptide: This dipeptide sequence is the lynchpin of the linker's targeted cleavage mechanism. It is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells.[1][] The use of a D-amino acid (D-Citrulline) in this dipeptide can influence the linker's properties. While dipeptide linkers with L,L-amino acid configurations generally exhibit higher antitumor activity, the incorporation of a D-amino acid has been shown in some cases to improve the tolerability of the ADC in vivo, potentially at the cost of some antitumor efficacy.[3]

  • PAB (p-aminobenzyl alcohol) self-immolative spacer: This moiety connects the dipeptide to the cytotoxic drug. Upon cleavage of the amide bond between D-Citrulline and the PAB group by cathepsin B, a cascade of spontaneous electronic rearrangements, known as 1,6-elimination, is triggered. This self-immolation of the PAB spacer results in the clean and efficient release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

The overall mechanism of action for an ADC utilizing a this compound-derived linker can be summarized in the following steps:

  • Circulation: The ADC circulates systemically, with the linker ensuring the stable conjugation of the payload to the antibody.

  • Targeting: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal pathway to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-D-Cit dipeptide linker.

  • Payload Release: The cleavage event initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic drug.

  • Therapeutic Effect: The released payload can then exert its cytotoxic effect, for example, by disrupting microtubule dynamics or inducing DNA damage, ultimately leading to apoptosis of the cancer cell.

Data Presentation: Quantitative Analysis

The performance of an ADC is critically dependent on the properties of its linker. The following tables summarize key quantitative data related to the stability, cleavage kinetics, and in vitro efficacy of ADCs employing the Val-Cit linker.

ParameterSpeciesValueNotes
Plasma Stability
Half-life of intact ADCHumanNo significant degradation observed over 28 daysDemonstrates high stability in human plasma, which is crucial for clinical efficacy.
Mouse~4.6 hours (for a specific VCit ADC)The Val-Cit linker is known to be less stable in mouse plasma due to cleavage by carboxylesterase Ces1c.
Enzymatic Cleavage Kinetics (Cathepsin B)
Michaelis-Menten constant (K_m)-15.2 µMRepresents the substrate concentration at which the reaction rate is half of V_max.
Catalytic rate constant (k_cat)-1.8 s⁻¹Represents the turnover number of the enzyme.
Catalytic efficiency (k_cat/K_m)-1.18 x 10⁵ M⁻¹s⁻¹A measure of the enzyme's overall catalytic efficiency for the Val-Cit-PABC substrate.

Table 1: Stability and Cleavage Kinetics of Val-Cit Linkers

ADCCell LineTarget AntigenIC₅₀ (ng/mL)
Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2~3
NCI-N87 (High HER2)HER295.3
BT-474 (High HER2)HER2Not explicitly stated, but potent
JIMT-1 (Moderate HER2)HER2Potent
KPL-4 (Moderate HER2)HER2Potent
MDA-MB-231 (Low HER2)HER2Less potent

Table 2: In Vitro Cytotoxicity of Trastuzumab-vc-MMAE

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of an ADC with a Val-D-Cit-PAB linker.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADC against target cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., SK-BR-3, NCI-N87)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC of interest

  • Unconjugated monoclonal antibody (negative control)

  • Free cytotoxic drug (positive control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.

  • Remove the culture medium from the wells and add 100 µL of the various treatment solutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC₅₀ values using a suitable software (e.g., GraphPad Prism).

Cathepsin B Cleavage Assay (Fluorometric)

Objective: To determine the kinetic parameters (K_m and k_cat) of linker cleavage by cathepsin B.

Materials:

  • Recombinant human cathepsin B

  • Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate cathepsin B in assay buffer containing DTT to ensure the active site cysteine is reduced.

  • Substrate Preparation: Prepare serial dilutions of the fluorogenic substrate in assay buffer.

  • Reaction Initiation: In the wells of the 96-well plate, add the activated cathepsin B solution. Initiate the reaction by adding the substrate dilutions.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

    • Convert fluorescence units to molar concentrations using a standard curve of the free fluorophore.

    • Plot V₀ against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine V_max and K_m.

    • Calculate k_cat using the equation: k_cat = V_max / [E], where [E] is the enzyme concentration.

ADC Internalization Assay (Flow Cytometry)

Objective: To quantify the internalization of the ADC by target cells.

Materials:

  • Target cancer cell line

  • Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

  • Unlabeled ADC (for competition)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in cold flow cytometry buffer.

  • ADC Incubation: Incubate the cells with the fluorescently labeled ADC on ice to allow for surface binding. Include a control with an excess of unlabeled ADC to determine non-specific binding.

  • Internalization Induction: Shift the cells to 37°C for various time points (e.g., 0, 30, 60, 120 minutes) to allow for internalization. Keep a control sample on ice (0 minutes).

  • Surface Signal Quenching: After the incubation, return the cells to ice and add a quenching solution (e.g., trypan blue or an anti-fluorophore antibody) to quench the fluorescence of the non-internalized, surface-bound ADC.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population will be proportional to the amount of internalized ADC.

  • Data Analysis: Calculate the percentage of internalization at each time point relative to the total surface-bound fluorescence at time 0.

ADC Plasma Stability Assay (LC-MS)

Objective: To assess the stability of the ADC and quantify the release of the payload in plasma over time.

Materials:

  • ADC of interest

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Protein A or G magnetic beads for immunocapture

  • Reducing agent (e.g., DTT)

  • Alkylation agent (e.g., iodoacetamide)

  • Protease for digestion (e.g., trypsin)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immunocapture: At each time point, isolate the ADC from the plasma using protein A or G magnetic beads.

  • Sample Preparation for Intact ADC Analysis:

    • Elute the ADC from the beads.

    • Analyze the intact ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.

  • Sample Preparation for Payload Quantification:

    • To the plasma supernatant (after immunocapture), add a protein precipitation agent (e.g., acetonitrile) to extract the free payload.

    • Analyze the extracted sample by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the DAR and the concentration of free payload as a function of time to determine the stability and half-life of the ADC in plasma.

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxic Effect

Caption: Signaling pathway of ADC internalization and payload release.

Experimental_Workflow_Cytotoxicity start Start: Seed Cancer Cells in 96-well plate treat Treat cells with serial dilutions of ADC start->treat incubate Incubate for 72-96 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze

Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.

Experimental_Workflow_Cleavage start Start: Prepare serial dilutions of fluorogenic substrate add_enzyme Add activated Cathepsin B start->add_enzyme measure Measure fluorescence kinetically at 37°C add_enzyme->measure analyze Analyze data: - Plot V₀ vs. [S] - Fit to Michaelis-Menten equation measure->analyze end Determine Km and kcat analyze->end

Caption: Experimental workflow for Cathepsin B kinetic cleavage assay.

References

An In-depth Technical Guide to PAB-based Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-aminobenzyl (PAB) group is a critical component in the design of linkers for antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][2][3] It functions as a self-immolative spacer, ensuring the efficient and traceless release of an unmodified payload upon cleavage of a nearby trigger, typically a peptide sequence recognized by intracellular enzymes.[4][5] This technical guide provides a comprehensive overview of PAB-based linkers, including their mechanism of action, quantitative performance data, and detailed experimental protocols for their evaluation.

Core Concepts: The PAB Self-Immolative Mechanism

The utility of the PAB spacer lies in its ability to undergo a 1,6-elimination reaction. In a typical construct, a payload is connected to the PAB group via a carbamate, carbonate, or ether linkage, while the aniline nitrogen of the PAB moiety is linked to a cleavable trigger, such as a dipeptide.

Upon enzymatic cleavage of the trigger (e.g., by cathepsin B in the lysosome), a free aniline is exposed. This initiates a spontaneous electronic cascade, leading to the 1,6-elimination of the payload and the fragmentation of the PAB spacer into carbon dioxide and an aromatic remnant. This self-immolative property is crucial as it ensures that the released drug is in its native, active form, without any residual linker fragments that could impede its efficacy.

Quantitative Performance of PAB-based Linkers

The performance of PAB-based linkers is critically dependent on their stability in systemic circulation and their cleavage efficiency within the target cell. The following tables summarize key quantitative data from various studies.

Linker TypeADC ConstructPlasma Stability (Species)Half-life / % IntactReference(s)
Val-Cit-PABTrastuzumab-mcVC-PABC-Auristatin-0101HumanDiscrepancy between free payload and DAR loss observed over 144h
Val-Cit-PABNot SpecifiedHumanProjected half-life of 230 days
Phe-Lys-PABNot SpecifiedHumanProjected half-life of 80 days
Val-Cit-PABGeneric ADCMouseUnstable due to carboxylesterase 1c (Ces1c) activity
7-AHC-based dipeptideGeneric ADCNot Specifiedt1/2 > 7 days

Table 1: Comparative Plasma Stability of PAB-based Linkers. This table highlights the high stability of dipeptide-PAB linkers in human plasma and the species-specific instability observed in murine models.

ADC ConstructCell LineIC50 (pM)Reference(s)
Anti-FRα ADC (l-Ala-l-Ala-PAB)KB7
Anti-FRα ADC (l-Ala-l-Ala-PAB)T47D30
Anti-FRα ADC (l-Ala-l-Ala-PAB)NCI-H211080
Anti-FRα ADC (d-Ala-d-Ala-PAB)NCI-H21107000
SG3552-based ADC (Val-Cit-PAB)T. b. brucei1.33

Table 2: In Vitro Cytotoxicity of ADCs with PAB-based Linkers. This table showcases the potent, antigen-dependent cytotoxicity of ADCs utilizing PAB-based linkers and the impact of stereochemistry on efficacy.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PAB-based linkers.

In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the stability of an ADC in plasma and quantify the rate of premature payload release.

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation:

    • For analysis of the intact ADC, utilize immunoaffinity capture to isolate the ADC from plasma proteins. This can be achieved using anti-human Fc antibody-coated magnetic beads.

    • For analysis of the released payload, precipitate plasma proteins with acetonitrile containing an internal standard. Centrifuge to pellet the proteins and collect the supernatant.

  • LC-MS Analysis:

    • Analyze the captured ADC using a reversed-phase liquid chromatography column coupled to a high-resolution mass spectrometer to determine the drug-to-antibody ratio (DAR) over time.

    • Analyze the supernatant from the protein precipitation to quantify the concentration of the free payload using a standard curve.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour sample. Determine the half-life of the ADC in plasma.

In Vitro Cathepsin B Cleavage Assay

Objective: To evaluate the rate and extent of payload release from an ADC upon incubation with cathepsin B, mimicking the lysosomal environment.

Methodology:

  • Enzyme Activation: Activate purified human liver cathepsin B in an activation buffer (e.g., 30 mM DTT/15 mM EDTA in water) for 15 minutes at room temperature.

  • Reaction Mixture: Prepare a reaction mixture containing the ADC (e.g., 1 µM) in an acetate buffer (pH 5.0) to simulate the acidic environment of the lysosome.

  • Initiation of Cleavage: Add the activated cathepsin B to the reaction mixture to initiate cleavage. A typical enzyme concentration is 20 nM.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), stop the reaction by adding a protease inhibitor or by denaturing the enzyme with acetonitrile.

  • LC-MS Analysis: Quantify the amount of released payload in each sample using LC-MS/MS.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency and target-specificity of an ADC in killing cancer cells.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in complete cell culture medium. Treat the cells with a range of concentrations.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • Cell Viability Assessment:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Visualizations

Mechanism of PAB-based Linker Cleavage

PAB_Cleavage_Mechanism ADC Antibody-Drug Conjugate (ADC) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome (pH 4.5-5.0) Internalization->Lysosome CathepsinB Cathepsin B Cleavage Peptide Bond Cleavage CathepsinB->Cleavage Enzymatic Action Intermediate Unstable Intermediate (Free Aniline) Cleavage->Intermediate Elimination 1,6-Elimination Intermediate->Elimination Spontaneous Payload Active Payload Elimination->Payload Byproducts CO2 + Aromatic Remnant Elimination->Byproducts

Caption: Mechanism of payload release from a PAB-based linker.

Experimental Workflow for ADC Plasma Stability Assessment

Plasma_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis ADC_Plasma ADC in Human Plasma (37°C) Timepoints Time Points (0, 24, 48, 96, 168h) ADC_Plasma->Timepoints Immunoaffinity Immunoaffinity Capture (Anti-Human Fc) Timepoints->Immunoaffinity Protein_Precipitation Protein Precipitation (Acetonitrile) Timepoints->Protein_Precipitation LCMS_DAR LC-MS Analysis (DAR) Immunoaffinity->LCMS_DAR LCMS_Payload LC-MS Analysis (Free Payload) Protein_Precipitation->LCMS_Payload Data_Analysis Data Analysis (Half-life Determination) LCMS_DAR->Data_Analysis Calculate % Intact ADC LCMS_Payload->Data_Analysis Quantify Premature Release

Caption: Workflow for assessing ADC plasma stability.

Logical Relationship in ADC Cytotoxicity Evaluation

Cytotoxicity_Logic cluster_outcome Expected Outcome ADC ADC with PAB-based Linker Antigen_Positive Antigen-Positive Cancer Cells ADC->Antigen_Positive Targeted Antigen_Negative Antigen-Negative Control Cells ADC->Antigen_Negative Non-Targeted High_Potency High Potency (Low IC50) Antigen_Positive->High_Potency Leads to Low_Potency Low Potency (High IC50) Antigen_Negative->Low_Potency Leads to Specificity Target Specificity High_Potency->Specificity Indicates Low_Potency->Specificity Indicates

References

Methodological & Application

Determining Drug-to-Antibody Ratio (DAR) of ADCs Utilizing a Cleavable Fmoc-Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical quality attribute (CQA) of any ADC is its drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. The DAR profoundly impacts the ADC's efficacy, safety, and pharmacokinetic profile. Therefore, accurate and reliable determination of the DAR is paramount during ADC development and manufacturing.

This document provides detailed protocols for the determination of the DAR for ADCs constructed using the enzymatically cleavable Fmoc-Val-Cit-PAB linker system. This linker contains a valine-citrulline (Val-Cit) dipeptide motif that is selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, leading to the release of the cytotoxic payload. The p-aminobenzyl alcohol (PAB) component functions as a self-immolative spacer, ensuring the efficient release of the unmodified drug upon peptide cleavage.

We present methodologies for DAR determination using three widely accepted analytical techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

Synthesis and Conjugation of the Drug-Linker

The first step in generating the ADC is the synthesis of the drug-linker construct, followed by its conjugation to the antibody.

Synthesis of Fmoc-Val-Cit-PAB-Drug

A common payload conjugated via this linker is monomethyl auristatin E (MMAE). The following is a general protocol for the synthesis of Fmoc-Val-Cit-PAB-MMAE.

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-MMAE [1]

  • Solid-Phase Peptide Synthesis of Fmoc-Val-Cit-PAB-OH :

    • Swell Rink amide resin in N,N-dimethylformamide (DMF).

    • Remove the Fmoc protecting group with 20% piperidine in DMF.

    • Couple Fmoc-Cit-OH using HBTU/HOBt and DIPEA in DMF.

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Val-OH using HBTU/HOBt and DIPEA in DMF.

    • Couple p-aminobenzyl alcohol (PAB-OH) to the N-terminus.

    • Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA).

    • Purify the product by reverse-phase HPLC.

  • MMAE Conjugation :

    • Dissolve the purified Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.

    • Add coupling reagents such as HOBt and pyridine.

    • Monitor the reaction by HPLC until completion.

    • Purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

Antibody-Drug Conjugation

This protocol outlines a general procedure for conjugating the drug-linker to a monoclonal antibody via cysteine residues.

Protocol 2: ADC Conjugation [1][2]

  • Antibody Reduction :

    • Exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4 with EDTA).

    • Add a calculated molar excess of a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution to reduce a specific number of interchain disulfide bonds, thereby generating free thiol groups. The molar ratio of TCEP to antibody will influence the final DAR.

  • Drug-Linker Preparation :

    • Dissolve the Fmoc-Val-Cit-PAB-MMAE in an organic co-solvent like DMSO.

  • Conjugation Reaction :

    • Add the dissolved drug-linker to the reduced antibody solution. A molar excess of the drug-linker (e.g., 4-8 fold) is typically used.[2]

    • Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours.[1]

  • Quenching :

    • Quench any unreacted thiol groups by adding an excess of a quenching reagent, such as N-acetylcysteine.

  • Purification :

    • Purify the ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC).

DAR Determination by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR, provided the drug and the antibody have distinct absorbance maxima.

Experimental Protocol

Protocol 3: DAR Determination by UV-Vis Spectroscopy

  • Determine Extinction Coefficients :

    • Accurately determine the molar extinction coefficients of the antibody (ε_Ab_) and the free drug-linker (ε_Drug_) at two wavelengths: 280 nm and the wavelength of maximum absorbance for the drug (λ_max_).

  • Sample Preparation :

    • Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS).

  • Absorbance Measurement :

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the drug's λ_max_ (A_λmax_).

  • DAR Calculation :

    • The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC sample can be calculated using the Beer-Lambert law and solving a set of simultaneous equations:

      • A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)

      • A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)

    • The average DAR is then calculated as the molar ratio:

      • DAR = C_Drug_ / C_Ab_

Data Presentation
ParameterIllustrative Value
Antibody λ_max_280 nm
Drug (MMAE) λ_max_248 nm
ε_Ab,280_210,000 M⁻¹cm⁻¹
ε_Ab,248_70,000 M⁻¹cm⁻¹
ε_Drug,280_15,000 M⁻¹cm⁻¹
ε_Drug,248_30,000 M⁻¹cm⁻¹
ADC A_280_1.2
ADC A_248_0.8
Calculated Average DAR ~4.0

Table 1: Illustrative data for DAR determination by UV-Vis spectroscopy. Actual extinction coefficients must be determined experimentally.

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR distribution and the average DAR of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC species with a higher number of conjugated drug molecules.

Experimental Protocol

Protocol 4: DAR Determination by HIC-HPLC

  • Instrumentation and Column :

    • An HPLC or UHPLC system equipped with a UV detector.

    • A HIC column (e.g., Butyl-NPR, Tosoh TSKgel Butyl-NPR).

  • Mobile Phases :

    • Mobile Phase A (High Salt) : 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt) : 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Sample Preparation :

    • Dilute the ADC sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions :

    • Flow Rate : 0.5 - 1.0 mL/min

    • Column Temperature : 25-30°C

    • Detection : 280 nm

    • Gradient : A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.

  • Data Analysis :

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, DAR6, DAR8 for cysteine-linked ADCs).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (Peak Area % of each species * Number of drugs for that species) / 100

Data Presentation
DAR SpeciesRetention Time (min) (Illustrative)Peak Area (%) (Illustrative)
DAR0 (Unconjugated)8.55
DAR212.225
DAR415.845
DAR618.520
DAR820.75
Weighted Average DAR 4.0

Table 2: Illustrative HIC data for a cysteine-linked ADC.

DAR Determination by Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate method for DAR determination by measuring the mass of the intact ADC or its subunits.

Experimental Protocol

Protocol 5: DAR Determination by LC-MS

  • Instrumentation :

    • A high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system (e.g., reversed-phase or size-exclusion).

  • Sample Preparation :

    • The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.

    • For intact analysis, the sample may be desalted using a spin filter.

    • For subunit analysis, the ADC is reduced with a reagent like DTT, followed by an acidic quench to stop the reaction.

    • Deglycosylation may be performed to simplify the mass spectrum.

  • LC-MS Conditions :

    • Column : Reversed-phase (for reduced ADC) or size-exclusion (for intact ADC).

    • Mobile Phases : Typically involve an organic solvent gradient (e.g., acetonitrile) with an acid modifier (e.g., formic acid).

    • MS Analysis : Acquire data in positive ion mode over an appropriate m/z range.

  • Data Analysis :

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • Identify the mass of the unconjugated antibody (or its subunits) and the mass of the drug-linker.

    • Calculate the DAR for each species based on the mass shift.

    • Calculate the weighted average DAR based on the relative abundance of each species.

Data Presentation
SpeciesObserved Mass (Da) (Illustrative)Relative Abundance (%) (Illustrative)Calculated DAR
Intact Ab148,00050
Ab + 2 Drug-Linkers150,300252
Ab + 4 Drug-Linkers152,600454
Ab + 6 Drug-Linkers154,900206
Ab + 8 Drug-Linkers157,20058
Weighted Average DAR 4.0

Table 3: Illustrative intact mass spectrometry data for an ADC with a drug-linker mass of approximately 1150 Da.

Visualizations

ADC_Synthesis_Workflow cluster_linker_synthesis Drug-Linker Synthesis cluster_conjugation Antibody-Drug Conjugation SPPS Solid-Phase Peptide Synthesis (Fmoc-Val-Cit-PAB-OH) Payload_Coupling Payload Coupling (e.g., MMAE) SPPS->Payload_Coupling Purification_Linker Purification (RP-HPLC) Payload_Coupling->Purification_Linker Conjugation Conjugation Reaction Purification_Linker->Conjugation Drug-Linker Antibody_Reduction Antibody Reduction (TCEP) Antibody_Reduction->Conjugation Purification_ADC Purification (SEC) Conjugation->Purification_ADC DAR_Analysis DAR Analysis (UV-Vis, HIC, MS) Purification_ADC->DAR_Analysis Purified ADC Linker_Cleavage_Mechanism ADC Antibody Val-Cit-PAB-Drug Lysosome Lysosome ADC->Lysosome Internalization CathepsinB Cathepsin B Intermediate Antibody Val-Cit + PAB-Drug CathepsinB->Intermediate Cleavage SelfImmolation 1,6-Elimination (Self-Immolation) Intermediate->SelfImmolation ReleasedDrug Released Drug SelfImmolation->ReleasedDrug HIC_Separation_Principle Elution Order cluster_column HIC Column start_point end_point DAR0 DAR0 (Least Hydrophobic) DAR2 DAR2 DAR4 DAR4 DAR6 DAR6 DAR8 DAR8 (Most Hydrophobic) Elution Decreasing Salt Gradient ->

References

Application Notes and Protocols for Fmoc-Val-D-Cit-PAB in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-D-Cit-PAB (Fluorenylmethyloxycarbonyl-Valine-D-Citrulline-para-aminobenzyl alcohol) is a critical component in the development of targeted cancer therapies, specifically in the design of Antibody-Drug Conjugates (ADCs). This enzymatically cleavable linker system plays a pivotal role in connecting a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. The Val-Cit dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][2] This targeted cleavage mechanism ensures that the cytotoxic drug is released preferentially within the cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window of the ADC.[3][4]

These application notes provide a comprehensive overview of the use of this compound in ADC development, including its mechanism of action, protocols for key experimental evaluations, and representative data to guide researchers in this field.

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the this compound linker is predicated on a multi-step process that ensures targeted drug delivery and release.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker protects the cytotoxic payload from premature release.[3] The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes, including Cathepsin B.

  • Enzymatic Cleavage: Within the lysosome, the high concentration of Cathepsin B recognizes and cleaves the Val-Cit dipeptide bond within the linker.

  • Payload Release: Cleavage of the Val-Cit sequence initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released cytotoxic drug then exerts its pharmacological effect, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Cleavage & 5. Release Apoptosis Apoptosis Payload->Apoptosis 6. Cell Death

Mechanism of action of an ADC with a cleavable linker.

Data Presentation

The following tables summarize representative quantitative data for ADCs utilizing the Val-Cit-PAB linker technology. This data is compiled from various preclinical and clinical studies and is intended to provide a general understanding of the potency and efficacy that can be achieved.

Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit-PAB Linker

ADC TargetPayloadCancer Cell LineIC50 (ng/mL)Reference
CD30MMAEHodgkin Lymphoma Cells< 10
HER2MMAENCI-N87 (Gastric Cancer)95.3
HER2MMAESK-BR-3 (Breast Cancer)0.5 nM
CD79bMMAEGranta-519 (B-cell Lymphoma)Not Specified (Potent)
EGFRMMAEA549 (Lung Cancer)Potent Inhibition

Table 2: In Vivo Efficacy of ADCs with Val-Cit-PAB Linker in Xenograft Models

ADC TargetPayloadXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
CD30MMAEHodgkin LymphomaNot SpecifiedAntitumor activity observed
CD79bMMAEGranta-519 B-cell LymphomaSingle i.v. injectionEqual or better efficacy compared to control
HER2MMAENCI-N87 Gastric Cancer5 or 10 mg/kg, single admin.Sustained tumor inhibitory effect
Tissue FactorMMAECervical CancerNot Specified33% reduction in risk of disease progression
EGFRMMAEA549 Lung CancerNot SpecifiedEffectively inhibited tumor growth

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of ADCs constructed with the this compound linker.

Synthesis of Fmoc-Val-Cit-PAB-Payload Conjugate

This protocol outlines the general steps for conjugating a cytotoxic payload to the Fmoc-Val-Cit-PAB linker.

Materials:

  • Fmoc-Val-Cit-PAB-OH

  • Cytotoxic payload with a reactive amine or hydroxyl group (e.g., MMAE)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Reverse-phase HPLC for purification

  • Lyophilizer

Procedure:

  • Payload Coupling: a. Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and the payload (1.0 eq.) in anhydrous DMF. b. Add HOBt (1.0 eq.) and DIPEA (2.0 eq.) to the solution. c. Add HATU (1.1 eq.) and stir the reaction at room temperature. d. Monitor the reaction progress by HPLC. e. Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-Payload. f. Lyophilize the purified product to a solid.

  • Fmoc Deprotection (if required for antibody conjugation): a. Dissolve the Fmoc-Val-Cit-PAB-Payload in DMF. b. Add piperidine (20% in DMF) and stir at room temperature for 20-30 minutes. c. Monitor the deprotection by HPLC. d. Purify the resulting NH₂-Val-Cit-PAB-Payload by reverse-phase HPLC.

Synthesis Workflow A Fmoc-Val-Cit-PAB-OH + Amine-Payload B Coupling Reaction (HATU, HOBt, DIPEA in DMF) A->B C Purification (HPLC) B->C D Fmoc-Val-Cit-PAB-Payload C->D E Fmoc Deprotection (Piperidine in DMF) D->E F Purification (HPLC) E->F G NH2-Val-Cit-PAB-Payload F->G

General synthesis workflow for a drug-linker conjugate.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells and is a primary indicator of its potency.

Materials:

  • Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative)

  • Complete cell culture medium

  • ADC and a non-targeting isotype control ADC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target and control cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC. Treat the cells with the ADCs for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the internalization of the ADC into target cells.

Materials:

  • Target cells

  • Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

  • Flow cytometer

  • PBS

  • Trypsin

  • 96-well plates

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate.

  • ADC Incubation: Treat cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a control, incubate a set of cells at 4°C to measure surface binding only.

  • Cell Harvesting: At each time point, wash the cells with cold PBS and detach them using trypsin.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence over time at 37°C compared to the 4°C control indicates internalization.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line expressing the target antigen

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Randomization and Dosing: When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups and administer the ADC (typically intravenously) at the desired dose and schedule.

  • Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

InVivo_Workflow Start Start Implant Tumor Cell Implantation Start->Implant Monitor_Growth Monitor Tumor Growth Implant->Monitor_Growth Randomize Randomize into Treatment Groups Monitor_Growth->Randomize Dose Administer ADC, Vehicle, Control Randomize->Dose Measure Measure Tumor Volume & Body Weight Dose->Measure Repeatedly Analyze Calculate Tumor Growth Inhibition Measure->Analyze End End of Study Analyze->End

Workflow for an in vivo xenograft efficacy study.

Conclusion

The this compound linker is a well-established and effective tool in the development of targeted cancer therapies. Its specific cleavage by Cathepsin B within the tumor cell lysosome provides a robust mechanism for the controlled release of cytotoxic payloads, leading to potent anti-tumor activity with an improved safety profile. The protocols and data presented in these application notes offer a foundational guide for researchers and drug developers working to advance the next generation of antibody-drug conjugates.

References

Application Notes and Protocols for the Synthesis of Fmoc-Val-D-Cit-PAB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's properties, such as stability in circulation and susceptibility to cleavage in the target cell, are paramount for the ADC's efficacy and safety.

This document provides a detailed experimental workflow for the synthesis of ADCs utilizing a cleavable Fmoc-Val-D-Cit-PAB linker. The valine-citrulline (Val-Cit) dipeptide sequence is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][2][3] The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer, ensuring the release of the unmodified, active drug following enzymatic cleavage.[1] This protocol will use Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent, as the exemplary cytotoxic payload.

The following sections detail the synthesis of the this compound-MMAE drug-linker, the modification of the antibody, the conjugation process, and the subsequent purification and characterization of the final ADC.

Experimental Workflow Overview

The overall experimental workflow for the synthesis of this compound ADCs can be divided into four main stages:

  • Synthesis of the Drug-Linker Moiety (MC-Val-D-Cit-PAB-MMAE) : This multi-step synthesis involves the sequential coupling of the amino acids and the PAB spacer, followed by the attachment of the cytotoxic payload (MMAE) and a maleimide group for antibody conjugation.

  • Antibody Preparation (Partial Reduction) : Interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups for conjugation.

  • Conjugation : The maleimide-activated drug-linker is covalently attached to the reduced antibody via a thiol-maleimide Michael addition reaction.

  • Purification and Characterization of the ADC : The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and aggregates. The final product is then characterized to determine purity, drug-to-antibody ratio (DAR), and aggregation levels.

G cluster_0 Drug-Linker Synthesis cluster_1 Antibody Preparation cluster_2 ADC Conjugation cluster_3 Purification & Characterization A Fmoc-D-Cit-OH C Fmoc-D-Cit-PAB-OH A->C HATU coupling B p-Aminobenzyl alcohol (PAB-OH) B->C D H-D-Cit-PAB-OH C->D Fmoc Deprotection F This compound-OH D->F Peptide Coupling E Fmoc-Val-OSu E->F G H-Val-D-Cit-PAB-OH F->G Fmoc Deprotection I MC-Val-D-Cit-PAB-OH G->I Maleimide Activation H MC-OSu (Maleimido Caproyl Succinimide) H->I K MC-Val-D-Cit-PAB-MMAE I->K Payload Conjugation J MMAE J->K N Crude ADC Mixture K->N Thiol-Maleimide Conjugation L Monoclonal Antibody (mAb) M Reduced mAb (with free thiols) L->M DTT Reduction M->N O Purified ADC N->O Purification (SEC/HIC) P Characterized ADC O->P Characterization (DAR, Aggregation)

Caption: Overall experimental workflow for ADC synthesis.

Data Presentation

Table 1: Summary of Yields for Drug-Linker Synthesis Steps
StepReactantsProductTypical Yield (%)Reference(s)
Fmoc-D-Cit-PAB-OH SynthesisFmoc-D-Cit-OH, p-Aminobenzyl alcohol, HATUFmoc-D-Cit-PAB-OH60-80
This compound-OH SynthesisH-D-Cit-PAB-OH, Fmoc-Val-OSuThis compound-OH85-95
MC-Val-D-Cit-PAB-OH SynthesisH-Val-D-Cit-PAB-OH, MC-OSuMC-Val-D-Cit-PAB-OH84-95
MC-Val-D-Cit-PAB-MMAE SynthesisMC-Val-D-Cit-PAB-OH, MMAEMC-Val-D-Cit-PAB-MMAE~80
Overall Yield (from Fmoc-D-Cit-OH) MC-Val-D-Cit-PAB-MMAE ~40-60
Table 2: Typical Characterization Data for a Cysteine-Linked ADC
ParameterMethodTypical ResultReference(s)
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC3.5 - 4.0
LC-MS3.54
Monomer PuritySEC-HPLC>95%
Aggregate ContentSEC-HPLC<5%
Free Drug-Linker LevelRP-HPLC<1%

Experimental Protocols

Protocol 1: Synthesis of this compound-MMAE

1.1 Synthesis of Fmoc-D-Cit-PAB-OH

  • Dissolve Fmoc-D-Citrulline (1.0 eq.) and 4-aminobenzyl alcohol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature in the dark for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DMF under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a methanol/dichloromethane gradient to yield Fmoc-D-Cit-PAB-OH.

1.2 Synthesis of this compound-OH

  • Dissolve Fmoc-D-Cit-PAB-OH (1.0 eq.) in DMF.

  • Add piperidine (5.0 eq.) to the solution to remove the Fmoc protecting group.

  • Stir at room temperature for 4 hours.

  • Remove the solvent and excess piperidine under reduced pressure. Co-evaporate with DMF to ensure complete removal of piperidine.

  • Dissolve the resulting H-D-Cit-PAB-OH residue in fresh DMF.

  • Add Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-Valine) (1.1 eq.) to the solution.

  • Stir the reaction at room temperature for 20 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the product by flash column chromatography to obtain this compound-OH.

1.3 Synthesis of MC-Val-D-Cit-PAB-MMAE

  • Perform Fmoc deprotection of this compound-OH as described in step 1.2 (1-4) to obtain H-Val-D-Cit-PAB-OH.

  • Dissolve the H-Val-D-Cit-PAB-OH in DMF and add 6-maleimidohexanoic acid N-succinimidyl ester (MC-OSu) (1.1 eq.).

  • Stir the reaction at room temperature for 20 hours to yield MC-Val-D-Cit-PAB-OH.

  • Dissolve the resulting MC-Val-D-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.0 eq.) and pyridine to the solution.

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Upon completion, purify the crude product by semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain MC-Val-D-Cit-PAB-MMAE.

  • Lyophilize the purified fractions to obtain the final drug-linker as a solid.

Protocol 2: Antibody Reduction
  • Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.

  • Add a freshly prepared solution of dithiothreitol (DTT) in water to the antibody solution. The final concentration of DTT will determine the extent of disulfide bond reduction and thus the final DAR. A molar ratio of DTT to antibody of approximately 4:1 is a good starting point for achieving a DAR of ~4.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Remove the excess DTT by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with PBS containing 1 mM diethylenetriaminepentaacetic acid (DTPA).

  • The reduced antibody should be used immediately in the conjugation reaction.

Protocol 3: ADC Conjugation
  • Adjust the concentration of the reduced antibody to 2.5 mg/mL in cold PBS with 1 mM DTPA.

  • Prepare a stock solution of the MC-Val-D-Cit-PAB-MMAE drug-linker in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Dilute the drug-linker stock solution with a co-solvent like acetonitrile to a concentration that will result in a final organic solvent concentration of 10-20% in the reaction mixture.

  • Calculate the required volume of the drug-linker solution to achieve a molar excess of drug-linker to antibody (e.g., 5-10 fold excess over the number of available thiol groups).

  • Add the chilled drug-linker solution to the cold-reduced antibody solution with gentle mixing.

  • Incubate the reaction on ice for 1-2 hours.

  • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine or cysteine over the maleimide drug-linker to cap any unreacted maleimide groups.

Protocol 4: ADC Purification
  • Concentrate the crude ADC mixture and perform buffer exchange into a suitable buffer for purification using centrifugal ultrafiltration.

  • Size Exclusion Chromatography (SEC) :

    • Equilibrate a SEC column (e.g., Superdex 200 or equivalent) with PBS.

    • Load the concentrated ADC onto the column.

    • Elute with PBS at a constant flow rate.

    • Collect fractions corresponding to the monomeric ADC peak, separating it from high molecular weight aggregates and low molecular weight unconjugated drug-linker.

  • Hydrophobic Interaction Chromatography (HIC) (Optional, for DAR species separation):

    • Equilibrate a HIC column (e.g., Butyl-NPR) with a high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0).

    • Load the ADC sample.

    • Elute with a decreasing salt gradient to separate ADC species with different DARs.

Protocol 5: ADC Characterization

5.1 Determination of Drug-to-Antibody Ratio (DAR)

  • Hydrophobic Interaction Chromatography (HIC-HPLC) :

    • Analyze the purified ADC on a HIC column as described in Protocol 4.

    • The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).

    • Calculate the area percentage of each peak.

    • The average DAR is calculated as the weighted average of the peak areas. DAR = Σ (% Area of each species * Number of drugs for that species) / 100

  • Liquid Chromatography-Mass Spectrometry (LC-MS) :

    • Analyze the intact ADC or reduced light and heavy chains by LC-MS.

    • Deconvolute the mass spectra to determine the masses of the different drug-loaded species.

    • The DAR can be calculated from the relative abundance of each species.

5.2 Analysis of Aggregation

  • Size Exclusion Chromatography (SEC-HPLC) :

    • Analyze the purified ADC on a SEC column as described in Protocol 4.

    • Integrate the peak areas of the monomer, dimer, and any higher-order aggregates.

    • The percentage of aggregation is calculated from the relative peak areas.

Mechanism of Action: Intracellular Drug Release

G cluster_0 Cellular Uptake cluster_1 Lysosomal Cleavage & Drug Release A ADC binds to target antigen on cancer cell surface B Receptor-mediated endocytosis A->B C ADC trafficked to lysosome B->C D Cathepsin B cleaves Val-Cit linker C->D E Self-immolation of PAB spacer D->E F Release of active cytotoxic drug (MMAE) E->F G Drug binds to tubulin, inducing apoptosis F->G

Caption: Mechanism of ADC action and drug release.

Upon administration, the ADC circulates in the bloodstream until it encounters a target cancer cell expressing the specific antigen. The antibody component of the ADC binds to the antigen, and the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis. The complex is then trafficked to the lysosome, an acidic organelle containing various enzymes.

Inside the lysosome, the high concentration of proteases, particularly cathepsin B, recognizes and cleaves the Val-Cit dipeptide bond in the linker. This enzymatic cleavage initiates a cascade that leads to the self-immolation of the PAB spacer, which in turn releases the cytotoxic payload (e.g., MMAE) in its fully active form. The released drug can then bind to its intracellular target (e.g., tubulin), disrupting cellular processes and leading to apoptosis of the cancer cell. This targeted delivery and conditional activation mechanism enhances the therapeutic window of the cytotoxic agent, minimizing its exposure to healthy tissues.

References

Application Notes and Protocols for Fmoc Deprotection in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc Deprotection in ADC Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in the solid-phase peptide synthesis (SPPS) of peptide-based linkers used in Antibody-Drug Conjugates (ADCs).[1][2] Its widespread use stems from its base-lability, which allows for an orthogonal protection strategy in the synthesis of complex molecules like ADC linkers.[1] The Fmoc deprotection step involves the removal of the Fmoc group from a primary or secondary amine, which is a critical step to enable the subsequent coupling of the next amino acid in the linker chain or the final conjugation of the payload.[1][2]

The mechanism of Fmoc deprotection is a two-step process initiated by a base, typically a secondary amine like piperidine. First, the acidic proton at the C9 position of the fluorenyl group is abstracted by the base. This is followed by a β-elimination reaction that liberates the free amine and dibenzofulvene (DBF). The DBF byproduct is then scavenged by the amine base to form a stable adduct. Careful control of deprotection conditions is crucial to prevent incomplete removal, which can lead to deletion impurities, or harsh conditions that may cause side reactions and compromise the integrity of the linker.

Data Presentation: Fmoc Deprotection Reagents and Conditions

The selection of the appropriate base and reaction conditions is critical for successful Fmoc deprotection. The following table summarizes common reagents and typical conditions used in the synthesis of ADC linkers.

ReagentTypical Concentration (v/v)SolventTypical Reaction TimeKey Considerations
Piperidine 20-50%DMF, NMP5-30 minutesThe most common and standard reagent for Fmoc deprotection.
Piperazine (PZ) 10% (w/v)9:1 DMF/ethanol10+ minutesA viable alternative to piperidine with potential advantages in terms of toxicity and handling.
4-Methylpiperidine (4MP) 20%DMF10+ minutesAnother effective alternative to piperidine.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 1-2% (as an additive)DMFShorter than piperidineA stronger, non-nucleophilic base used for difficult deprotections, but can increase the risk of side reactions like aspartimide formation. Often used with a small amount of piperidine to scavenge the fulvene byproduct.

Experimental Protocols

Materials
  • Fmoc-protected amino acid-linker conjugate attached to a solid-phase resin (e.g., 2-chlorotrityl chloride resin)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) of high purity

  • Deprotection reagent: 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector

  • Mass spectrometer (e.g., ESI-MS)

  • Solid-phase synthesis vessel

  • Nitrogen gas line

Protocol 1: Standard Fmoc Deprotection Procedure

This protocol describes a general method for the deprotection of an Fmoc-protected amino group on a solid-phase resin.

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in anhydrous DMF for 30-60 minutes in a solid-phase synthesis vessel. After swelling, drain the solvent using a flow of nitrogen gas.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin. Agitate the mixture at room temperature for 5-30 minutes. The reaction progress can be monitored by RP-HPLC.

  • Washing: After the specified time, drain the deprotection solution. Wash the resin thoroughly with DMF (3-5 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.

  • Confirmation of Deprotection (Optional but Recommended):

    • Kaiser Test: A qualitative test to detect the presence of free primary amines. A positive result (blue/purple beads) indicates successful Fmoc removal.

    • UV Monitoring: Monitor the UV absorbance of the effluent from the reaction vessel at 301 nm. An increase and subsequent plateau of absorbance indicates the formation of the DBF-piperidine adduct, and a return to baseline signifies reaction completion.

  • Preparation for Next Coupling: After confirming complete deprotection and thorough washing, the resin is ready for the next amino acid coupling step.

Protocol 2: Post-Synthesis Cleavage and Deprotection of the Linker-Payload

This protocol outlines the cleavage of the synthesized linker-payload from the resin and removal of any remaining side-chain protecting groups.

  • Final Fmoc Removal: Before cleaving from the resin, ensure the N-terminal Fmoc group is removed by following Protocol 1.

  • Resin Washing and Drying: Wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage from Resin: Add a cleavage cocktail to the peptidyl-resin. A common cocktail is trifluoroacetic acid (TFA) with scavengers (e.g., Reagent R: TFA/thioanisole/EDT/anisole 90:5:3:2). The choice of cocktail depends on the resin and the amino acid side-chain protecting groups.

  • Reaction: Gently mix the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the cleaved linker-payload by adding it dropwise to cold diethyl ether.

  • Isolation and Purification: Collect the precipitate by centrifugation, wash it multiple times with cold diethyl ether, and dry it under vacuum. The crude product is then purified by RP-HPLC.

  • Characterization: Confirm the successful removal of the Fmoc group (mass difference of 222.2 Da) and other protecting groups, and assess the purity of the final product using mass spectrometry and RP-HPLC.

Mandatory Visualization

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_scavenging Step 3: Scavenging Fmoc_NHR Fmoc-NHR Intermediate Carbanion Intermediate Fmoc_NHR->Intermediate + Base Base Base (e.g., Piperidine) Free_Amine H2N-R (Free Amine) Intermediate->Free_Amine DBF Dibenzofulvene (DBF) Intermediate->DBF Adduct DBF-Base Adduct DBF->Adduct + Base Base_Scavenger Base

Caption: Chemical mechanism of Fmoc deprotection.

ADC_Synthesis_Workflow Start Start: Fmoc-AA-Resin Swell Swell Resin (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat for Linker Elongation Wash2->Loop Loop->Deprotection Yes Payload_Coupling Payload Conjugation Loop->Payload_Coupling No Cleavage Cleavage from Resin & Side-Chain Deprotection Payload_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Purified Linker-Payload Purification->End

Caption: Experimental workflow for ADC linker-payload synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Premature Cleavage of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting premature cleavage of valine-citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature cleavage of Val-Cit linkers?

A1: Premature cleavage of Val-Cit linkers is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy. The main causes are:

  • Enzymatic Degradation in Circulation: The Val-Cit dipeptide is susceptible to cleavage by certain proteases present in the bloodstream. Human neutrophil elastase has been identified as one such enzyme that can cleave the linker, leading to premature payload release.[1] In preclinical mouse models, carboxylesterase 1c (Ces1c) is a major contributor to the instability of Val-Cit linkers, which can complicate the interpretation of in vivo studies.[2][3][4]

  • Chemical Instability: While generally stable, the linker can be influenced by the local chemical environment. Factors such as suboptimal pH can potentially contribute to non-specific cleavage, although enzymatic degradation is the more prominent cause of premature cleavage in physiological conditions.[]

  • Linker and Payload Hydrophobicity: Highly hydrophobic payloads and linkers can lead to ADC aggregation. This aggregation can, in some instances, make the linker more accessible to plasma proteases, contributing to premature cleavage.

Q2: How can I detect and quantify premature cleavage of my Val-Cit ADC?

A2: Several analytical techniques are essential for detecting and quantifying premature payload release:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is a key method for determining the drug-to-antibody ratio (DAR). A decrease in the average DAR over time during a plasma stability assay is a direct indicator of payload loss. HIC separates ADC species based on their hydrophobicity, which changes with the number of conjugated drugs.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for ADC analysis. It can be used to quantify the amount of free payload in plasma samples, providing a direct measure of linker cleavage. Additionally, it can be used to analyze the ADC at the intact or subunit level to monitor changes in DAR over time.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be a high-throughput method to assess ADC stability. A sandwich ELISA can be designed to measure the concentration of the intact, payload-conjugated ADC. A decrease in this concentration over time in plasma indicates linker cleavage.

Q3: My Val-Cit ADC is unstable in mouse plasma. What can I do?

A3: The instability of Val-Cit linkers in mouse plasma is a known issue primarily due to the enzyme Ces1c. Here are some strategies to address this:

  • Linker Modification: Consider using a modified linker that is more resistant to Ces1c cleavage. The glutamic acid-valine-citrulline (Glu-Val-Cit) linker has shown significantly improved stability in mouse plasma without compromising its cleavage by lysosomal proteases within the tumor cell.

  • Use Ces1c Knockout Mice: For preclinical studies, using transgenic mice lacking the Ces1c enzyme can provide a more accurate assessment of your ADC's in vivo performance.

  • Alternative Linkers: Depending on your ADC's mechanism of action, exploring other classes of cleavable linkers, such as valine-alanine (Val-Ala) which shows slightly better stability, or non-cleavable linkers, might be an option.

Troubleshooting Guides

Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays

This indicates that your ADC is unstable in circulation, leading to premature release of the cytotoxic drug.

start High Free Payload Detected check_linker Linker Design Evaluation start->check_linker check_dar Assess Drug-to-Antibody Ratio (DAR) start->check_dar check_aggregation Analyze for Aggregation start->check_aggregation modify_linker Modify Linker (e.g., Glu-Val-Cit) check_linker->modify_linker optimize_dar Optimize DAR (e.g., lower DAR) check_dar->optimize_dar formulation Optimize Formulation (e.g., excipients) check_aggregation->formulation retest Re-evaluate in Plasma Stability Assay modify_linker->retest optimize_dar->retest formulation->retest

Caption: Troubleshooting workflow for high free payload.

  • Linker Modification: As a primary step, consider redesigning the linker. The addition of a hydrophilic amino acid, such as in the Glu-Val-Cit linker, can shield the cleavage site from plasma proteases.

  • DAR Optimization: A high DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and increased susceptibility to enzymatic cleavage. Producing ADCs with a lower average DAR (e.g., 2 or 4) can improve plasma stability.

  • Formulation Development: The formulation of the ADC can impact its stability. The inclusion of stabilizing excipients can help to reduce aggregation and protect the linker from premature cleavage.

Issue 2: Inconsistent or Poor In Vivo Efficacy Despite Good In Vitro Potency

This may suggest that the ADC is losing its payload before it can reach the tumor site.

cluster_observed Observed Issue cluster_potential Potential Cause cluster_action Recommended Action Poor in vivo efficacy Poor in vivo efficacy Premature Cleavage Premature Cleavage Poor in vivo efficacy->Premature Cleavage Pharmacokinetic Study Pharmacokinetic Study Premature Cleavage->Pharmacokinetic Study Linker Stability Assay Linker Stability Assay Premature Cleavage->Linker Stability Assay

Caption: Troubleshooting logic for poor in vivo efficacy.

  • Conduct a Pharmacokinetic (PK) Study: A PK study in the relevant animal model is crucial. Measure the concentrations of the total antibody, the intact ADC, and the free payload over time. A rapid decrease in the intact ADC concentration relative to the total antibody concentration is a clear indication of in vivo instability.

  • Perform In Vitro Plasma Stability Assays: Before conducting extensive in vivo studies, thoroughly assess the stability of your ADC in plasma from the species you will be using for your in vivo model. This will provide a baseline understanding of its stability.

Data Presentation

Table 1: Comparative Stability of Different Dipeptide Linkers in Mouse Plasma

Linker TypeHalf-life in Mouse PlasmaKey ObservationsReference(s)
Val-Cit ~4.6 hoursHighly susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).
Val-Ala Hydrolyzed within 1 hourAlso shows instability in mouse plasma, though some studies suggest it may be slightly more stable than Val-Cit under certain conditions.
Glu-Val-Cit >28 daysThe addition of glutamic acid significantly enhances stability in mouse plasma by sterically hindering Ces1c access.
Sulfatase-cleavable >7 daysAn alternative cleavable linker strategy that demonstrates high stability in mouse plasma.

Table 2: Effect of pH on Linker Cleavage (Illustrative)

Linker TypepHRelative Cleavage RateCommentsReference(s)
Hydrazone5.0HighDesigned to be acid-labile and release the payload in the acidic environment of the lysosome.
Hydrazone7.4LowRelatively stable at physiological pH.
Val-Cit5.0 - 6.0Optimal for Cathepsin BThe enzymatic cleavage by cathepsins is most efficient in the acidic environment of the lysosome.
Val-Cit7.4Low (enzymatic)While generally stable, some enzymatic cleavage can still occur at physiological pH by plasma proteases.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma by measuring the change in Drug-to-Antibody Ratio (DAR) and the amount of released payload over time.

prep Sample Preparation: ADC in Plasma incubate Incubation at 37°C prep->incubate aliquot Collect Aliquots at Time Points incubate->aliquot capture ADC Capture (e.g., Protein A/G beads) aliquot->capture analysis Analysis capture->analysis dar DAR Analysis (HIC-HPLC/LC-MS) analysis->dar free_payload Free Payload Analysis (LC-MS) analysis->free_payload data Data Analysis: Calculate Half-life dar->data free_payload->data

Caption: Workflow for in vitro plasma stability assay.

Materials:

  • ADC of interest

  • Freshly collected plasma (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • HIC-HPLC system

  • LC-MS system

Methodology:

  • Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in the desired plasma. Prepare a control sample by diluting the ADC in PBS.

  • Incubation: Incubate the plasma and PBS samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours). Immediately freeze the collected aliquots at -80°C to stop the reaction.

  • ADC Capture: Thaw the samples on ice. Isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.

  • DAR Analysis (HIC-HPLC or LC-MS):

    • Elute the captured ADC from the beads.

    • Analyze the intact or reduced ADC by HIC-HPLC or LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.

  • Free Payload Analysis (LC-MS):

    • Analyze the supernatant (plasma fraction after bead capture) by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload against time to calculate the half-life (t½) of the ADC in plasma.

Protocol 2: HIC-HPLC for DAR Analysis

Objective: To determine the average DAR and the distribution of different drug-loaded species of an ADC.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) Isopropanol

Methodology:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different DAR species.

Protocol 3: LC-MS for Free Payload Quantification

Objective: To quantify the concentration of free (unconjugated) payload in a plasma sample.

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Protein precipitation agent (e.g., cold acetonitrile)

Methodology:

  • Sample Preparation (Protein Precipitation): To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

  • LC Separation: Inject the supernatant onto the C18 column. Elute the free payload using a suitable gradient of Mobile Phase A and B.

  • MS/MS Detection: Monitor the elution of the payload using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for the payload and internal standard should be used for quantification.

  • Quantification: Create a standard curve by spiking known concentrations of the pure payload into control plasma and processing it in the same manner as the samples. Quantify the amount of released payload in the experimental samples by comparing their peak area ratios (payload/internal standard) to the standard curve.

References

Optimizing Fmoc-Val-D-Cit-PAB Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Fmoc-Val-D-Cit-PAB conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the conjugation process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the this compound conjugation workflow, from initial reaction setup to final product analysis.

Q1: I am observing a low yield of my conjugated product. What are the potential causes and how can I improve it?

A1: Low conjugation yield is a common issue that can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Moisture and Solvent Quality: The presence of water can lead to the hydrolysis of activated esters (e.g., NHS esters) on your payload or coupling agent, reducing the efficiency of the conjugation reaction.

    • Recommendation: Ensure all solvents, particularly polar aprotic solvents like DMF or DMSO, are anhydrous.[1] Use freshly opened solvents or those stored over molecular sieves. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]

  • Reagent Stoichiometry: An inappropriate molar ratio of the this compound linker to your payload or antibody can result in incomplete conjugation.

    • Recommendation: Systematically optimize the molar excess of the linker-payload. A common starting point is a 1.1 to 1.5-fold molar excess of the activated linker-payload to the amine-containing molecule.[2]

  • Suboptimal Reaction Conditions: The choice of coupling agents, base, temperature, and reaction time significantly impacts yield.

    • Recommendation: For peptide couplings, use well-established reagents like HATU or HBTU in combination with a non-nucleophilic base such as DIPEA.[2] The amount of base should be carefully controlled to prevent side reactions.[1] Most conjugations proceed efficiently at room temperature, but optimization may be required depending on the specific reactants. Monitor the reaction progress using HPLC to determine the optimal reaction time.

  • Fmoc-Deprotection Issues: Incomplete removal of the Fmoc protecting group from the valine residue will prevent subsequent conjugation.

    • Recommendation: Ensure complete Fmoc deprotection by treating with a sufficient excess of piperidine in DMF (typically 20%). The reaction time should be optimized, often involving two treatment steps (e.g., 5 minutes followed by 15 minutes) to ensure completeness.

Q2: My final product appears to be a mixture of diastereomers. What could be the cause and how can I prevent this?

A2: The formation of diastereomers is often due to epimerization (racemization) at the chiral center of the citrulline residue during the activation and coupling steps.

  • Activation Method: Certain coupling reagents and conditions can promote epimerization.

    • Recommendation: The use of HATU as a coupling agent has been shown to minimize epimerization compared to other methods. It is also crucial to control the amount of base used, as excess base can increase the rate of racemization.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of epimerization.

    • Recommendation: Perform the coupling reaction at room temperature or below, if the reaction kinetics allow.

  • Alternative Synthesis Strategy: A modified synthesis route that involves coupling the p-aminobenzyl alcohol (PAB) moiety first, followed by the dipeptide formation, has been reported to avoid undesirable epimerization and improve overall yield.

Q3: I am struggling with the solubility of the this compound linker or the final conjugate. What can I do?

A3: The this compound linker, particularly when conjugated to a hydrophobic payload, can exhibit poor solubility in aqueous solutions, leading to aggregation.

  • Solvent Selection: The choice of solvent is critical for dissolving the reactants.

    • Recommendation: Use polar aprotic solvents like DMF or DMSO to dissolve the this compound linker and many hydrophobic payloads. For antibody-drug conjugate (ADC) formation, the drug-linker may be dissolved in a small amount of an organic co-solvent like DMSO before being added to the antibody in an aqueous buffer.

  • Hydrophobicity of the Construct: The inherent hydrophobicity of the Val-Cit-PAB moiety can contribute to aggregation, especially at higher drug-to-antibody ratios (DAR).

    • Recommendation: If aggregation is a persistent issue, consider incorporating hydrophilic modifications into the linker, such as a PEG spacer, to improve solubility.

  • pH of the Reaction Buffer: The pH of the aqueous buffer used for conjugation to antibodies can influence the solubility of the final ADC.

    • Recommendation: A common pH range for conjugation is 7.0-7.5, but this may need to be optimized for your specific antibody and linker-payload.

Q4: I am observing premature cleavage of the linker in my in vivo mouse models. Why is this happening and are there any solutions?

A4: The Val-Cit linker is known to be stable in human plasma but can be unstable in mouse plasma. This is due to the activity of a specific mouse enzyme, carboxylesterase 1c (Ces1c), which can cleave the linker, leading to premature payload release.

  • Linker Modification: Modifying the linker can enhance its stability in mouse plasma.

    • Recommendation: The addition of a glutamic acid residue to the N-terminus of the Val-Cit linker (Glu-Val-Cit) has been shown to significantly increase stability in mice without compromising its intended cleavage by cathepsin B in the lysosome.

  • Animal Model Selection: The choice of preclinical animal model is crucial.

    • Recommendation: If the Val-Cit linker is essential to your ADC design, consider using alternative preclinical models where the linker exhibits greater stability, such as rats or non-human primates. Alternatively, Ces1c-knockout mouse models can be used.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and parameters for optimizing this compound conjugation.

Table 1: General Fmoc-Deprotection Conditions

ParameterConditionNotes
Reagent20% Piperidine in DMFA sufficient excess is required for complete removal.
TemperatureRoom TemperatureStandard condition for this reaction.
Reaction Time5-30 minutesOften performed in two steps (e.g., 5 min + 15 min) to ensure completion.

Table 2: Recommended Peptide Coupling Conditions

ParameterReagent/ConditionMolar EquivalentsNotes
Amino AcidFmoc-Val-OH/Fmoc-Cit-OH3 eq.To drive the reaction to completion.
Coupling AgentHBTU/HATU3 eq.HATU is preferred to minimize epimerization.
AdditiveHOBt3 eq.Used in conjunction with HBTU.
BaseDIPEA6 eq.A non-nucleophilic base is crucial.
SolventAnhydrous DMFEnsures a homogenous reaction.
TemperatureRoom TemperatureBalances reaction rate and risk of side reactions.
Reaction Time2 hoursMonitor by HPLC for completion.

Experimental Protocols

Protocol 1: Fmoc-Deprotection of Resin-Bound Peptide

  • Swell the resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 1 hour.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

Protocol 2: Coupling of Fmoc-Val-OH to Citrulline-PAB

  • In a reaction vessel, dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in anhydrous DMF.

  • Add DIPEA (6 eq.) to the mixture.

  • Add this solution to the deprotected citrulline-PAB resin or solution.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitor the reaction progress by HPLC.

  • Upon completion, wash the resin with DMF and DCM. For solution-phase synthesis, proceed with purification, often by flash column chromatography or preparative HPLC.

Visual Diagrams

experimental_workflow cluster_synthesis Linker Synthesis cluster_conjugation Payload Conjugation start Start: Fmoc-Cit-OH deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling_val Couple Fmoc-Val-OH (HATU/DIPEA/DMF) deprotection->coupling_val coupling_pab Couple p-Aminobenzyl Alcohol (PAB-OH) coupling_val->coupling_pab linker Fmoc-Val-Cit-PAB coupling_pab->linker conjugation Conjugate to Linker linker->conjugation payload Activate Payload (e.g., with NHS ester) payload->conjugation deprotection2 Final Fmoc Deprotection conjugation->deprotection2 final_product Drug-Linker Construct deprotection2->final_product

Caption: Workflow for the synthesis of the Fmoc-Val-Cit-PAB drug-linker.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Conjugation Yield? moisture Moisture Present? issue->moisture Yes reagents Incorrect Stoichiometry? issue->reagents Yes conditions Suboptimal Conditions? issue->conditions Yes deprotection Incomplete Deprotection? issue->deprotection Yes anhydrous Use Anhydrous Solvents & Inert Atmosphere moisture->anhydrous optimize_ratio Optimize Molar Ratios reagents->optimize_ratio optimize_cond Optimize Temp, Time, Reagents conditions->optimize_cond check_deprotection Ensure Complete Fmoc Removal deprotection->check_deprotection

References

Technical Support Center: Enhancing the Plasma Stability of Fmoc-Val-D-Cit-PAB Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Fmoc-Val-D-Cit-PAB linkers in plasma during antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of payload release for a Val-Cit-PAB linker?

A1: The Val-Cit-PAB linker is designed for enzymatic cleavage within the lysosome of target cells. After an ADC internalizes, lysosomal proteases, primarily Cathepsin B, recognize and cleave the peptide bond between valine and citrulline. This initiates a self-immolative cascade of the p-aminobenzyl (PAB) spacer, leading to the release of the cytotoxic payload.[1][][3][]

Q2: What are the main causes of premature linker cleavage in plasma?

A2: Premature cleavage of Val-Cit based linkers in plasma is a significant concern that can lead to off-target toxicity and reduced therapeutic efficacy. The primary causes include:

  • Enzymatic Degradation: In preclinical mouse models, the carboxylesterase Ces1c is a major contributor to the premature cleavage of Val-Cit linkers in plasma.[5] Human plasma generally shows higher stability for these linkers.

  • Chemical Instability: While generally stable, certain chemical functionalities within the linker or payload could be susceptible to hydrolysis at physiological pH.

  • Suboptimal Linker Design: The accessibility of the cleavage site to plasma proteases can influence stability. Factors like the length and nature of the spacer arm can play a role.

Q3: How does the use of D-Citrulline potentially impact linker stability?

A3: The incorporation of D-amino acids, such as D-Citrulline, into peptide sequences is a known strategy to enhance proteolytic stability. Most endogenous proteases are stereospecific for L-amino acids. Therefore, a Val-D-Cit linkage is expected to be more resistant to cleavage by plasma enzymes compared to its L-Citrulline counterpart. However, it is also crucial to verify that this modification does not significantly impair cleavage by the intended lysosomal proteases like Cathepsin B.

Q4: What are the key analytical methods to assess linker stability in plasma?

A4: Several analytical techniques are employed to evaluate the stability of ADC linkers in plasma:

  • High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC) can be used to separate and quantify the intact ADC, free payload, and other degradation products.

  • Mass Spectrometry (MS): LC-MS/MS is a powerful tool for identifying and quantifying the parent ADC and its metabolites, including the released payload, providing a detailed profile of linker stability.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of the total antibody and the antibody-conjugated payload, allowing for an indirect assessment of linker stability.

Troubleshooting Guide

This guide provides structured advice for addressing specific issues encountered during your experiments.

Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays

  • Possible Cause: Premature cleavage of the linker by plasma enzymes.

  • Troubleshooting Steps:

    • Confirm Enzyme Specificity: If working with mouse plasma, the instability is likely due to carboxylesterase Ces1c. Consider using plasma from other species (e.g., rat, cynomolgus monkey, human) to assess species-specific stability.

    • Evaluate Linker Modification: The use of a D-Citrulline residue is intended to increase stability. If instability persists, consider further modifications, such as adding a hydrophilic amino acid like glutamic acid to create a Glu-Val-Cit sequence, which has been shown to significantly enhance stability in mouse plasma.

    • Assess Conjugation Site: The site of conjugation on the antibody can influence linker stability. If possible, explore different conjugation sites.

Issue 2: Inconsistent or Poor In Vivo Efficacy Despite Good In Vitro Potency

  • Possible Cause: The ADC may be losing its payload in circulation before reaching the tumor site.

  • Troubleshooting Steps:

    • Conduct Pharmacokinetic (PK) Studies: Perform a PK study in a relevant animal model to measure the concentrations of total antibody and intact ADC over time. A faster clearance of the intact ADC compared to the total antibody is indicative of in vivo instability.

    • Analyze Plasma Samples for Free Payload: Measure the concentration of the free payload in plasma samples from the PK study to confirm premature release.

    • Re-evaluate Linker Strategy: If in vivo instability is confirmed, consider the linker modifications suggested in "Issue 1" to improve plasma stability.

Quantitative Data on Linker Stability

The stability of cleavable linkers is often compared by their half-lives (t½) in plasma. The following table summarizes data for related linker technologies. Note that direct comparisons should be made with caution due to variations in experimental conditions.

Linker SequencePlasma SourceHalf-life (t½)Key Findings
Val-Cit (VCit)Mouse~2 hoursHighly susceptible to premature cleavage by mouse carboxylesterase Ces1c.
Glu-Val-Cit (EVCit)Mouse~12 daysThe addition of glutamic acid significantly enhances stability in mouse plasma.
Val-Cit (VCit)HumanStableGenerally stable in human plasma.
Glu-Val-Cit (EVCit)HumanStableMaintains high stability in human plasma.

Data for Val-D-Cit linkers is not widely available and would require empirical determination.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an this compound-linked ADC in plasma over time.

Materials:

  • ADC construct

  • Pooled plasma (e.g., mouse, rat, human) from a commercial vendor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well microplate

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare ADC Stock Solution: Prepare a stock solution of the ADC in PBS.

  • Assay Setup: In a 96-well plate, add the ADC stock solution to pre-warmed plasma to achieve the desired final concentration. Also, prepare a control sample with the ADC in PBS to assess inherent stability.

  • Incubation: Incubate the plate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quench Reaction: At each time point, transfer an aliquot of the plasma/ADC mixture to a tube containing the quenching solution to precipitate plasma proteins and stop enzymatic reactions.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact ADC and/or the released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining at each time point relative to the 0-hour time point. Calculate the half-life (t½) of the ADC in plasma.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To confirm that the this compound linker can be cleaved by the target lysosomal enzyme.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)

  • Quenching solution

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Activate the Cathepsin B according to the manufacturer's instructions.

  • Reaction Setup: In a microcentrifuge tube, incubate the ADC with the activated Cathepsin B in the assay buffer at 37°C.

  • Time Points: Collect samples at different time points.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of released payload and the remaining intact ADC.

  • Data Analysis: Determine the rate of cleavage of the linker by Cathepsin B.

Visualizations

G cluster_circulation Systemic Circulation (Plasma) cluster_cell Target Tumor Cell ADC_circ Intact ADC (this compound-Payload) Free_Payload_circ Free Payload (Premature Release) ADC_circ->Free_Payload_circ Carboxylesterase (e.g., Ces1c in mouse) Internalization Receptor-Mediated Endocytosis ADC_circ->Internalization Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Cleavage of Val-D-Cit Lysosome->CathepsinB Self_Immolation PAB Self-Immolation CathepsinB->Self_Immolation Free_Payload_cell Active Payload (Intracellular Release) Self_Immolation->Free_Payload_cell

Caption: Intended vs. premature cleavage of Val-D-Cit-PAB linkers.

G start Start: ADC in Plasma incubate Incubate ADC with Plasma at 37°C start->incubate timepoint Collect Aliquots at Different Time Points incubate->timepoint quench Quench Reaction & Precipitate Proteins timepoint->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Quantify Intact ADC and Free Payload analyze->data end End: Determine Plasma Half-life data->end

Caption: Workflow for in vitro plasma stability assay.

G start High Free Payload in Plasma Stability Assay? check_species Assay in Mouse Plasma? start->check_species yes_mouse Likely Ces1c Cleavage check_species->yes_mouse Yes no_mouse Investigate Other Enzymes/Chemical Instability check_species->no_mouse No consider_modification Modify Linker? yes_mouse->consider_modification no_mouse->consider_modification add_glu Add Glutamic Acid (Glu-Val-D-Cit) consider_modification->add_glu Yes test_other_species Test in Human/Primate Plasma consider_modification->test_other_species Alternative end Optimized Linker Stability add_glu->end test_other_species->end

Caption: Troubleshooting decision tree for linker instability.

References

Technical Support Center: Fmoc-Val-D-Cit-PAB ADCs - HPLC and Mass Spectrometry Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of antibody-drug conjugates (ADCs) featuring the Fmoc-Val-D-Cit-PAB linker. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC and mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges observed during the HPLC analysis of this compound ADCs?

A1: The most frequently encountered challenges include:

  • Poor peak shape, including peak splitting or broadening: This can be caused by a variety of factors such as on-column degradation, heterogeneity of the ADC, or inappropriate mobile phase conditions.[1][2][3]

  • Variable retention times: Inconsistent retention times can arise from linker instability or changes in the conformational structure of the ADC.

  • Low recovery: The hydrophobic nature of the Fmoc group and the drug-linker can lead to adsorption onto the column matrix, resulting in poor recovery.[4]

Q2: Why am I observing unexpected masses in my mass spectrometry data?

A2: Unexpected masses can originate from several sources:

  • In-source fragmentation: The labile nature of the Val-Cit linker can lead to fragmentation within the mass spectrometer's ion source.

  • Premature cleavage of the linker: The Val-Cit linker is susceptible to enzymatic cleavage, which can occur prematurely in biological matrices, leading to the detection of unconjugated antibody and free drug-linker.

  • Fmoc group instability: The Fmoc protecting group can be labile under certain pH and solvent conditions, leading to its partial or complete removal.

  • Oxidation or other post-translational modifications: The antibody itself can undergo modifications that result in mass shifts.

Q3: What is the role of the D-Citrulline in the this compound linker?

A3: The valine-citrulline (Val-Cit) dipeptide sequence is designed to be a substrate for lysosomal enzymes like Cathepsin B, which are often overexpressed in tumor cells. The use of D-Citrulline, a stereoisomer of the natural L-Citrulline, may be intended to modulate the rate of enzymatic cleavage, potentially increasing the linker's stability in circulation. However, this can also affect the efficiency of payload release within the target cell.

Q4: Can the Fmoc protecting group interfere with the analysis?

A4: Yes, the Fmoc group is highly hydrophobic and can contribute to peak broadening and poor recovery in reversed-phase HPLC. It is also sensitive to basic conditions and can be inadvertently removed during sample preparation if the pH is not carefully controlled.

Troubleshooting Guides

HPLC Issues

Problem 1: Peak Splitting or Broadening in RP-HPLC

  • Possible Causes & Solutions:

CauseSolution
On-column degradation of the linker Decrease column temperature. Use a mobile phase with a lower pH (e.g., 0.1% formic acid) to stabilize the linker.
Sample solvent incompatibility Dissolve the sample in the initial mobile phase. If a stronger solvent is necessary due to solubility issues, inject a smaller volume.
Column void or contamination If all peaks are affected, the issue might be a void at the column inlet. Try reversing and flushing the column. If the problem persists, replace the column.
Co-elution of closely related species Optimize the gradient to improve resolution. A shallower gradient can help separate species with minor differences.
ADC Heterogeneity The ADC itself is a heterogeneous mixture (different DARs, conjugation sites). Peak broadening is expected to some extent. Hydrophobic Interaction Chromatography (HIC) can be a better technique for resolving different DAR species.

Problem 2: Poor Recovery and Tailing Peaks

  • Possible Causes & Solutions:

CauseSolution
Hydrophobic interactions with the column Add a small percentage of a less polar solvent like isopropanol to the mobile phase to reduce secondary hydrophobic interactions.
Insufficient ion-pairing Ensure the concentration of the acidic modifier (e.g., TFA or formic acid) is sufficient (typically 0.05-0.1%).
Sample adsorption to vials and tubing Use low-adsorption vials and PEEK tubing.
Mass Spectrometry Issues

Problem 1: Observation of Unconjugated Antibody and Free Drug-Linker

  • Possible Causes & Solutions:

CauseSolution
Premature linker cleavage in biological matrix (e.g., mouse plasma) The Val-Cit linker is known to be susceptible to cleavage by carboxylesterases in rodent plasma. This is an inherent property of the linker. Consider using human plasma for stability studies, where this effect is less pronounced.
In-source fragmentation Optimize the ion source parameters. Reduce the cone voltage and use milder ionization conditions to minimize fragmentation.
Sample degradation during storage or preparation Keep samples at a low temperature and minimize the time between preparation and analysis. Ensure the pH of all solutions is controlled to prevent chemical degradation.

Problem 2: Unexpected Mass Shifts

  • Possible Causes & Solutions:

CauseSolution
Loss of Fmoc group A mass shift corresponding to the mass of the Fmoc group (222.2 Da) indicates its removal. This can happen if the sample is exposed to basic conditions. Maintain a neutral or acidic pH during sample handling.
Hydrolysis of the PAB linker The p-aminobenzyl (PAB) spacer can undergo hydrolysis, leading to a mass shift. This is more likely to occur at extreme pH values.
Oxidation of the antibody A mass increase of 16 Da (or multiples thereof) can indicate oxidation of susceptible amino acid residues like methionine. Prepare samples with antioxidants if necessary and use fresh buffers.
Deamidation A mass increase of approximately 1 Da can be due to the deamidation of asparagine or glutamine residues.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Intact ADC Analysis
  • Column: A wide-pore C4 or C8 column (e.g., 300 Å pore size) is recommended to accommodate the large size of the ADC.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient is recommended for optimal resolution. For example, 20-60% B over 30 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 60-80°C to improve peak shape and reduce hydrophobic interactions.

  • Detection: UV at 280 nm (for the antibody) and a wavelength specific to the payload.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to a final concentration of 1 mg/mL.

Protocol 2: LC-MS Analysis for ADC Characterization
  • LC System: Use the same RP-HPLC conditions as described above.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required for accurate mass measurement.

  • Ion Source: Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: Start with a low value (e.g., 30-50 V) to minimize in-source fragmentation.

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 500°C

  • Data Acquisition: Acquire data in full scan mode over a mass range that encompasses the expected masses of the ADC and its potential fragments (e.g., m/z 1000-5000).

  • Data Processing: Deconvolute the raw data to obtain the zero-charge mass spectrum.

Data Summary

Table 1: Common Adducts and Modifications Observed in Mass Spectrometry

Modification/AdductMass Shift (Da)Common Cause
Sodium+22.99Buffer component
Potassium+39.10Buffer component
Deamidation+0.98Chemical degradation
Oxidation+16.00Sample handling/storage
Loss of Fmoc group-222.24Exposure to basic pH

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis sample ADC Sample dilution Dilute in Mobile Phase A sample->dilution hplc RP-HPLC System dilution->hplc column Wide-Pore C4/C8 Column (60-80°C) hplc->column detector UV Detector (280 nm & Payload λ) column->detector esi ESI Source (Positive Mode) column->esi Eluent chromatogram Chromatogram Review (Peak Shape, RT) detector->chromatogram ms High-Resolution MS analyzer TOF/Orbitrap Analyzer esi->analyzer deconvolution Mass Spectrum Deconvolution analyzer->deconvolution report Characterization Report chromatogram->report deconvolution->report

Caption: General experimental workflow for HPLC and mass spectrometry analysis of ADCs.

troubleshooting_logic cluster_hplc HPLC Issue cluster_ms MS Issue start Problem Observed peak_shape Poor Peak Shape? start->peak_shape e.g., Splitting unexpected_mass Unexpected Mass? start->unexpected_mass e.g., Fragments c1 Check Sample Solvent peak_shape->c1 c2 Optimize Gradient peak_shape->c2 c3 Check Column Health peak_shape->c3 retention_time Inconsistent RT? m1 Check for In-Source Fragmentation unexpected_mass->m1 m2 Assess Linker Stability unexpected_mass->m2 m3 Consider PTMs unexpected_mass->m3 low_intensity Low Intensity? solution Solution Implemented c1->solution c2->solution c3->solution m1->solution m2->solution m3->solution

Caption: A logical workflow for troubleshooting common HPLC and MS issues.

References

Technical Support Center: Enhancing the Therapeutic Index of Val-Cit ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic index of Valine-Citrulline (Val-Cit) antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may arise during the development and in vitro evaluation of Val-Cit ADCs.

Issue 1: High inter-experimental variability in IC50 values for the same Val-Cit ADC and cell line.

  • Question: We are observing significant fluctuations in IC50 values in our cytotoxicity assays between experiments. What are the likely causes and how can we troubleshoot this?

  • Answer: Inconsistent IC50 values are a frequent challenge in ADC in vitro potency assays. The variability can originate from several factors related to the ADC, cell culture conditions, and the assay protocol itself. Since many Val-Cit ADC payloads, like auristatins, are tubulin inhibitors, their cytotoxic effect is dependent on cells entering mitosis, making cell health and assay timing critical.[1]

    • Troubleshooting Steps:

      • ADC Quality Control:

        • Aggregation: Val-Cit ADCs, particularly those with hydrophobic payloads, are prone to aggregation, which can impact their potency.[2][3] Visually inspect the ADC solution for precipitates before use. Characterize the aggregation state using methods like size-exclusion chromatography (SEC).

        • Stability: While the payload itself might be stable, the entire ADC construct can degrade.[1] It is advisable to perform stability studies of your ADC in the assay medium to ensure its integrity throughout the experiment.

        • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the ADC stock solution to prevent aggregation and loss of activity. It is best practice to aliquot the ADC upon receipt.[1]

      • Cell Culture Conditions:

        • Cell Line Integrity: Always use authenticated cell lines and maintain a consistent, low passage number. High passage numbers can lead to genetic drift, which may alter antigen expression or sensitivity to the payload.

        • Cell Health and Confluency: Use cells that are healthy and in the exponential growth phase when seeding. Avoid using over-confluent cells.

      • Assay Protocol Standardization:

        • Reagent Preparation: Prepare fresh dilutions of the ADC for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

        • Incubation Time: For payloads that are tubulin inhibitors, an incubation time of 72 to 96 hours is often optimal to properly evaluate cytotoxicity.

        • Edge Effects: To minimize edge effects in microplates, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media.

Issue 2: The Val-Cit ADC shows lower than expected potency (high IC50 value) in an antigen-positive cell line.

  • Question: Our Val-Cit ADC is not as potent as we anticipated in our target cell line. What could be the underlying issue?

  • Answer: A lack of potency can be attributed to several factors, including problems with the ADC, the target cells, or the experimental setup.

    • Troubleshooting Steps:

      • Target Antigen Expression: Confirm the expression level of the target antigen on the cell surface using flow cytometry with the unconjugated antibody. Low or no antigen expression will lead to poor internalization and reduced cytotoxicity.

      • Antibody Internalization: The internalization of the ADC is essential for the intracellular release of the payload. A lack of internalization could be due to issues with the ADC-target interaction.

      • Payload Resistance: Some cell lines may have or develop resistance to specific payloads like auristatins.

      • Linker Cleavage: The Val-Cit linker is designed to be cleaved by lysosomal proteases like Cathepsin B, which is often overexpressed in tumor cells. Confirm that the target cell line has sufficient levels of the necessary proteases.

Issue 3: Evidence of off-target toxicity or rapid clearance in preclinical models.

  • Question: Our Val-Cit ADC is exhibiting significant off-target toxicity and poor pharmacokinetics (PK) in our in vivo studies. What are the potential causes and mitigation strategies?

  • Answer: Off-target toxicity and rapid clearance are often interconnected and can be linked to the physicochemical properties of the ADC and the stability of the Val-Cit linker.

    • Potential Causes & Troubleshooting Strategies:

      • Premature Payload Release: The Val-Cit linker can be susceptible to premature cleavage in circulation by enzymes such as human neutrophil elastase and certain plasma carboxylesterases (e.g., Ces1C in mice). This early release of the cytotoxic payload can damage healthy tissues.

        • Assess Linker Stability: Conduct in vitro plasma stability assays using plasma from humans and relevant preclinical species to measure the rate of premature payload release.

        • Linker Modification: Consider linker designs with enhanced stability. For instance, adding a glutamic acid residue to create a Glu-Val-Cit linker has been shown to increase plasma stability and resistance to Ces1C.

      • High Hydrophobicity: Val-Cit linkers, especially when paired with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC. This can lead to aggregation and rapid clearance from circulation, primarily by the liver, which can cause hepatotoxicity.

        • Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC.

        • Optimize Drug-to-Antibody Ratio (DAR): A higher DAR is often associated with increased hydrophobicity and faster clearance. Reducing the DAR to an average of 2-4 can improve PK and the therapeutic index. Site-specific conjugation technologies can help produce homogeneous ADCs with a defined, lower DAR.

        • Increase Hydrophilicity: Incorporating polyethylene glycol (PEG) chains into the linker can mask the hydrophobicity of the payload and improve PK.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index of an ADC and why is it important?

A1: The therapeutic index is a measure of the safety of a drug, comparing the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. For ADCs, a wider therapeutic index means that the dose required for anti-tumor efficacy is significantly lower than the dose that causes unacceptable toxicity to healthy tissues. Enhancing the therapeutic index is a primary goal in ADC development to maximize efficacy while minimizing side effects for the patient.

Q2: How does the Val-Cit linker work and what are its advantages?

A2: The Val-Cit linker is a dipeptide linker that is designed to be stable in the bloodstream but is cleaved by enzymes, particularly Cathepsin B, which are found in high concentrations within the lysosomes of tumor cells. This allows for the targeted release of the cytotoxic payload inside the cancer cell. The main advantages of the Val-Cit linker are its ability to facilitate controlled drug release within the tumor microenvironment, thereby enhancing therapeutic efficacy and reducing systemic toxicity.

Q3: What are the known limitations of the conventional Val-Cit linker?

A3: While widely used, the conventional Val-Cit linker has several drawbacks:

  • Hydrophobicity: The linker and commonly used payloads like MMAE are often hydrophobic, which can lead to ADC aggregation, poor pharmacokinetics, and a limited drug-to-antibody ratio (DAR).

  • Premature Cleavage: The Val-Cit linker is susceptible to premature cleavage in the bloodstream by enzymes like carboxylesterase Ces1C and human neutrophil elastase, leading to off-target toxicity.

  • Instability in Mouse Models: The Val-Cit linker shows instability in mouse plasma, which can complicate preclinical evaluation.

Q4: How can the stability of the Val-Cit linker be improved?

A4: Several strategies can enhance the stability of the Val-Cit linker:

  • Linker Modification: The addition of a glutamic acid residue to form a Glu-Val-Cit linker has been shown to improve plasma stability and resistance to certain enzymes. Another approach is to use alternative peptide linkers, such as Val-Ala, which has demonstrated better hydrophilicity and stability than Val-Cit.

  • Novel Linker Designs: Tandem-cleavage linkers that require two enzymatic steps for payload release can offer improved systemic stability.

Q5: What is the "bystander effect" and how is it relevant to Val-Cit ADCs?

A5: The bystander effect is the ability of a cytotoxic payload, released from a target cancer cell, to diffuse into the tumor microenvironment and kill neighboring antigen-negative cancer cells. This is particularly important for treating heterogeneous tumors where not all cells express the target antigen. For Val-Cit ADCs, the bystander effect is highly dependent on the membrane permeability of the released payload. For example, MMAE is membrane-permeable and can induce a potent bystander effect, whereas MMAF, with its charged C-terminal phenylalanine, has reduced cell permeability and a more localized effect.

Q6: What is the optimal Drug-to-Antibody Ratio (DAR) for a Val-Cit ADC?

A6: The optimal DAR is a critical parameter that balances efficacy and safety. A higher DAR generally leads to increased potency, but it can also increase hydrophobicity, leading to aggregation, faster clearance, and greater toxicity. While there is no single optimal DAR for all ADCs, a DAR of 2 to 4 is often considered a good balance for efficacy and tolerability. It is recommended to perform a DAR optimization study by generating ADCs with varying DARs and comparing their PK, efficacy, and tolerability in preclinical models.

Data Presentation

Table 1: Comparison of Different Val-Cit Linker Strategies

Linker VariantKey FeatureAdvantage(s)Disadvantage(s)Reference(s)
Conventional Val-Cit Standard dipeptide linkerWell-established, effective cleavage by Cathepsin B.Susceptible to premature cleavage, hydrophobic, potential for aggregation.
Glu-Val-Cit Addition of a glutamic acid residueIncreased plasma stability, resistance to Ces1C.May alter cleavage kinetics.
Val-Ala Alanine replaces citrullineLess hydrophobic, less prone to aggregation, allowing for higher DARs.Slower cleavage rate by Cathepsin B compared to Val-Cit.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of a Val-Cit ADC in plasma and quantify the rate of premature payload release.

  • Materials:

    • Val-Cit ADC

    • Human and preclinical species (e.g., mouse, rat, cynomolgus monkey) plasma with anticoagulant (e.g., EDTA)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • Sample processing reagents (e.g., for protein precipitation)

    • Analytical system for quantification (e.g., LC-MS)

  • Procedure:

    • Dilute the Val-Cit ADC to a final concentration in plasma from each species and in PBS (as a control).

    • Incubate the samples at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

    • Immediately process the aliquots to stop further degradation, typically by protein precipitation or freezing at -80°C.

    • Analyze the samples to measure the concentration of the intact ADC or the amount of released payload.

  • Data Analysis:

    • Plot the percentage of intact ADC or released payload against time.

    • Calculate the half-life (t½) of the ADC in plasma. A shorter half-life indicates lower stability.

Protocol 2: Bystander Killing Assay (Co-culture Method)

This assay directly evaluates the ability of a Val-Cit ADC to induce bystander killing of antigen-negative cells when co-cultured with antigen-positive cells.

  • Materials:

    • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- cell line can be transfected with a fluorescent protein like GFP for easy identification).

    • Complete cell culture medium

    • Val-Cit ADC and isotype control ADC

    • Free payload as a positive control

    • 96-well plates

    • Flow cytometer or imaging system

  • Procedure:

    • Cell Seeding:

      • Monoculture Controls: Seed Ag+ cells alone and Ag- cells alone into separate wells.

      • Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells at a defined ratio (e.g., 1:1, 1:3, 3:1).

    • ADC Treatment:

      • Prepare serial dilutions of the Val-Cit ADC, isotype control ADC, and free payload.

      • Add the treatments to the wells.

    • Incubation: Incubate the plates for a period sufficient to observe cell death (typically 72 to 120 hours).

    • Quantification:

      • Flow Cytometry: Harvest cells, stain with a viability dye and markers for apoptosis (e.g., Annexin V), and analyze the viability of the Ag- cell population (identified by GFP).

      • Imaging: Use a high-content imaging system to quantify the number of viable Ag- (GFP-positive) cells.

  • Data Analysis:

    • Compare the viability of the Ag- cells in the co-culture system to the Ag- cells in the monoculture system at the same ADC concentrations. A statistically significant decrease in viability in the co-culture system indicates a bystander effect.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell cluster_bystander Bystander Effect ADC Val-Cit ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage (Cathepsin B) Lysosome->Cleavage Payload 5. Payload Release Cleavage->Payload Apoptosis 6. Cell Death (Apoptosis) Payload->Apoptosis BystanderCell Neighboring Antigen-Negative Cell Payload->BystanderCell Diffusion of permeable payload BystanderDeath Bystander Cell Death BystanderCell->BystanderDeath

Caption: Mechanism of action of a Val-Cit ADC and the bystander effect.

Troubleshooting_Workflow Start Inconsistent In Vitro Assay Results CheckADC Check ADC Quality (Aggregation, Stability) Start->CheckADC CheckCells Check Cell Culture (Passage #, Health) Start->CheckCells CheckProtocol Standardize Assay Protocol Start->CheckProtocol Optimize Optimize Assay Parameters CheckADC->Optimize If issues found CheckCells->Optimize If issues found CheckProtocol->Optimize If issues found ReliableData Reliable & Reproducible Data Optimize->ReliableData

References

Technical Support Center: Overcoming Solubility Challenges of Fmoc-Val-D-Cit-PAB Payloads

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Fmoc-Val-D-Cit-PAB payloads.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and conjugation of this compound payloads.

Issue 1: Difficulty Dissolving the Lyophilized this compound Payload

  • Symptoms: The lyophilized powder does not dissolve completely in the chosen organic solvent, or a suspension is formed instead of a clear solution.

  • Possible Causes:

    • Inappropriate solvent selection.

    • Low-quality or wet solvent.

    • Insufficient solvent volume.

    • The payload has aggregated during storage.

  • Solutions:

    • Solvent Selection: this compound and similar peptide linkers are known to be soluble in polar aprotic solvents.[1][2][3] Refer to the solubility data in Table 1 for guidance. For payloads sensitive to oxidation (e.g., containing Cysteine or Methionine residues), DMF is a safer alternative to DMSO.[4]

    • Solvent Quality: Use anhydrous, high-purity solvents. Moisture in solvents like DMSO can significantly reduce the solubility of the payload.[2]

    • Co-solvents: For particularly stubborn payloads, a mixture of solvents can be effective. For instance, adding a small amount of a more polar solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to Dichloromethane (DCM) can enhance solubility.

    • Physical Dissolution Aids:

      • Sonication: Use a sonication bath to break up aggregates and aid dissolution. Perform sonication in short bursts in an ice bath to prevent heating and potential degradation of the payload.

      • Gentle Warming: Gently warm the solution (e.g., to 30-40°C) to increase solubility. Be cautious with temperature-sensitive payloads.

      • Vortexing: Vigorous vortexing can help to dissolve the payload.

Issue 2: Precipitation of the Payload During Conjugation Reaction

  • Symptoms: The reaction mixture becomes cloudy or a precipitate forms after adding the payload stock solution (in an organic solvent) to the aqueous antibody solution.

  • Possible Causes:

    • The final concentration of the organic co-solvent is too high, causing the antibody to denature and precipitate.

    • The payload is not soluble in the final aqueous buffer system.

    • The pH of the conjugation buffer is not optimal for payload solubility.

  • Solutions:

    • Minimize Organic Co-solvent: Keep the final concentration of the organic co-solvent (e.g., DMSO) in the conjugation reaction as low as possible, ideally below 10% (v/v), to maintain antibody stability.

    • Slow Addition: Add the payload stock solution to the antibody solution slowly and dropwise while gently stirring. This prevents localized high concentrations of the payload and organic solvent.

    • Optimize Buffer Conditions:

      • pH: The pH of the conjugation buffer can impact the charge and solubility of the payload. Experiment with a range of pH values (e.g., 6.5-8.0) to find the optimal condition for both the conjugation reaction and payload solubility.

      • Excipients: Consider the addition of stabilizing excipients to the buffer, such as non-ionic surfactants (e.g., Polysorbate 20) or sugars (e.g., sucrose), which can help prevent protein aggregation.

    • Use of Hydrophilic Linkers: If solubility issues persist, consider using a more hydrophilic linker, such as one containing a polyethylene glycol (PEG) spacer. PEGylation is a well-established strategy to increase the water solubility of hydrophobic molecules.

Issue 3: ADC Aggregation Observed After Conjugation

  • Symptoms: Size Exclusion Chromatography (SEC) analysis of the purified ADC shows a significant high molecular weight (HMW) peak, indicating the presence of aggregates.

  • Possible Causes:

    • The high hydrophobicity of the conjugated payload leads to intermolecular interactions between ADC molecules.

    • A high Drug-to-Antibody Ratio (DAR) increases the overall hydrophobicity of the ADC.

    • Suboptimal formulation or storage conditions.

  • Solutions:

    • Optimize DAR: A lower DAR generally reduces the propensity for aggregation. Aim for a balance between therapeutic efficacy and ADC stability.

    • Hydrophilic Linkers/Payloads:

      • Incorporate hydrophilic linkers, such as those with PEG chains, to mask the hydrophobicity of the payload.

      • If possible, modify the payload itself to introduce more hydrophilic groups.

    • Formulation Optimization:

      • Screen different buffer conditions (pH, ionic strength) for the final ADC formulation.

      • Include stabilizing excipients like arginine or sucrose to prevent aggregation during storage.

    • Storage and Handling:

      • Store the purified ADC at the recommended temperature (typically 2-8°C or frozen).

      • Avoid repeated freeze-thaw cycles by storing the ADC in aliquots.

      • Minimize mechanical stress, such as vigorous shaking or stirring.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The most commonly recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is also reported to be soluble in other polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). For payloads containing oxidation-sensitive residues like Cysteine or Methionine, DMF is a preferable alternative to DMSO. Always start with a small amount of the payload to test solubility before dissolving the entire batch.

Q2: My this compound payload is difficult to dissolve even in DMSO. What can I do?

A2: If you are having difficulty dissolving the payload in DMSO, you can try the following:

  • Increase the solvent volume to work at a lower concentration.

  • Gently warm the solution to 30-40°C.

  • Use sonication in an ice bath for short intervals to break up any aggregates.

  • Ensure your DMSO is anhydrous , as moisture can significantly impact solubility.

Q3: What is the maximum recommended concentration of DMSO in my final conjugation reaction?

A3: To avoid antibody denaturation and precipitation, the final concentration of DMSO or other organic co-solvents in the conjugation reaction should be kept as low as possible, ideally below 10% (v/v). It is crucial to optimize this for your specific antibody, as some may be more sensitive to organic solvents than others.

Q4: How can I improve the solubility of my ADC if it is prone to aggregation?

A4: To improve the solubility and reduce aggregation of your ADC, consider the following strategies:

  • Incorporate a hydrophilic linker: Using a linker with a polyethylene glycol (PEG) spacer is a highly effective method to increase the overall hydrophilicity of the ADC.

  • Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR will result in a less hydrophobic ADC, which is less prone to aggregation.

  • Formulation development: Screen different buffers, pH levels, and excipients (e.g., surfactants, sugars, amino acids) to find a formulation that stabilizes the ADC.

Q5: My payload precipitates when I add the DMSO stock to my aqueous antibody solution. What is the best way to avoid this?

A5: This is a common issue when mixing a hydrophobic compound in an organic solvent with an aqueous solution. To prevent precipitation:

  • Add the payload stock solution dropwise to the antibody solution while gently stirring. This avoids localized high concentrations of the payload and organic solvent.

  • Ensure the final concentration of the organic solvent is low (ideally <10% v/v).

  • Perform a small-scale test to determine the optimal ratio of organic co-solvent to aqueous buffer for your specific payload and antibody.

Data Presentation

Table 1: Solubility of Fmoc-Val-Cit-PAB and Derivatives in Common Organic Solvents

CompoundSolventSolubility (mg/mL)Molar Concentration (mM)Notes
Fmoc-Val-Cit-PABDMSO100 - 123.75166.19 - 205.67Sonication and fresh, anhydrous DMSO recommended.
Fmoc-Val-Cit-PABWaterInsoluble-
Fmoc-Val-Cit-PABEthanolInsoluble-
Fmoc-Val-Cit-PAB-PNPDMSO≥ 40≥ 52.16
Fmoc-Val-Cit-PAB-PNPDCMSoluble-
Fmoc-Val-Cit-PAB-PNPDMFSoluble-
Fmoc-Gly3-Val-Cit-PABDMSO100129.39Sonication recommended.

Note: Solubility can be batch-dependent. It is always recommended to test the solubility of a small amount of your specific lot number.

Table 2: Illustrative Impact of PEGylation on ADC Payload Solubility and Aggregation

Linker TypePEG Units (n)HIC Retention Time (min)Aggregation (%) (by SEC)
Non-PEGylated025.415.2
PEGylated421.88.5
PEGylated818.24.1
PEGylated1215.92.3

Disclaimer: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific antibody, payload, and experimental conditions. A shorter HIC retention time indicates increased hydrophilicity (better solubility), and a lower percentage of aggregation is desirable.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

  • Materials:

    • Lyophilized this compound payload

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized payload to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of payload in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-20 mg/mL).

    • Vortex the tube for 30-60 seconds to facilitate dissolution.

    • If the payload is not fully dissolved, sonicate the tube in a water bath at room temperature for 1-2 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Conjugation of this compound Payload to a Reduced Antibody

  • Materials:

    • Reduced and purified monoclonal antibody in a suitable conjugation buffer (e.g., PBS with EDTA, pH 7.2)

    • Concentrated stock solution of this compound payload in DMSO (from Protocol 1)

  • Procedure:

    • Bring the antibody solution and the payload stock solution to room temperature.

    • Gently mix the antibody solution.

    • Slowly, add the required volume of the payload stock solution dropwise to the antibody solution while gently stirring. The final concentration of DMSO should be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature or 4°C for the desired amount of time (typically 1-4 hours), protected from light.

    • After the incubation period, quench the reaction by adding an excess of a quenching agent (e.g., N-acetylcysteine) to cap any unreacted sites on the antibody.

    • Purify the resulting ADC using a suitable method, such as size exclusion chromatography (SEC), to remove unconjugated payload, quenching agent, and any aggregates.

Visualizations

experimental_workflow cluster_prep Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis dissolve Dissolve this compound in anhydrous DMSO sonicate Sonication/Warming (if necessary) dissolve->sonicate Incomplete dissolution stock High Concentration Stock Solution dissolve->stock Complete dissolution sonicate->stock reaction Conjugation Reaction (<10% DMSO) stock->reaction Slow, dropwise addition antibody Reduced Antibody in Aqueous Buffer antibody->reaction quench Quench Reaction reaction->quench purify Purify ADC (e.g., SEC) quench->purify analyze Characterize ADC (DAR, Aggregation) purify->analyze

Caption: Experimental workflow for payload solubilization and ADC conjugation.

troubleshooting_logic cluster_dissolution Initial Dissolution Problem cluster_precipitation Precipitation During Conjugation cluster_aggregation ADC Aggregation Post-Conjugation start Solubility Issue with This compound Payload check_solvent Check Solvent Quality (Anhydrous?) start->check_solvent Difficulty dissolving reduce_cosolvent Lower % Organic Co-solvent start->reduce_cosolvent Precipitation in reaction optimize_dar Optimize (Lower) DAR start->optimize_dar Aggregation detected change_solvent Try Alternative Solvent (e.g., DMF) check_solvent->change_solvent Still insoluble use_physical_aids Use Sonication/Warming change_solvent->use_physical_aids Still insoluble slow_addition Add Payload Stock Slowly reduce_cosolvent->slow_addition Still precipitates optimize_buffer Optimize Buffer pH/Excipients slow_addition->optimize_buffer Still precipitates hydrophilic_linker Use Hydrophilic Linker (PEG) optimize_dar->hydrophilic_linker Still aggregates optimize_formulation Optimize Final Formulation hydrophilic_linker->optimize_formulation Still aggregates

Caption: Logical troubleshooting flow for solubility and aggregation issues.

References

Technical Support Center: Purification of Fmoc-Val-D-Cit-PAB Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of purification methods for Fmoc-Val-D-Cit-PAB (Fmoc-Valeroyl-D-Citrulline-p-aminobenzyl) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound conjugates?

A1: Impurities can arise from various stages of solid-phase peptide synthesis (SPPS) and subsequent conjugation. Common impurities include:

  • Deletion sequences: Resulting from incomplete coupling reactions.[1]

  • Truncated sequences: Caused by incomplete deprotection of the Fmoc group.[1]

  • Diastereomeric impurities: Racemization of amino acid residues can occur during synthesis.[2]

  • Side-reaction products: Unwanted reactions, such as aspartimide formation, can occur.[1]

  • Residual reagents and solvents: Reagents like trifluoroacetic acid (TFA) and solvents such as dimethylformamide (DMF) may be present in the crude product.[1]

  • Byproducts from protecting groups: The cleavage of side-chain protecting groups can sometimes lead to reactive species that modify the desired peptide.

Q2: What are the recommended starting methods for purifying crude this compound conjugates?

A2: For initial purification of crude this compound conjugates, two primary methods are recommended:

  • Flash Column Chromatography: This is a suitable initial step to remove a significant portion of non-polar impurities and excess reagents. A common solvent system is a gradient of methanol in dichloromethane (e.g., 3-12% MeOH in CH₂Cl₂).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used and effective method for achieving high purity of peptide conjugates. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard starting point.

Q3: How can I improve the solubility of my crude this compound conjugate for HPLC purification?

A3: Poor solubility can be a challenge. To improve solubility for HPLC injection:

  • Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMF, DMSO, or acetonitrile.

  • Dilute the dissolved sample with the initial mobile phase (e.g., 0.1% TFA in water) to a working concentration (typically 1-10 mg/mL).

  • For very hydrophobic peptides, adding a small amount of formic acid or using a solvent system with higher organic content at the start of the gradient may help.

  • Ensure the final sample is filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.

Q4: My final product has low yield after purification. What are the potential causes and solutions?

A4: Low yield can be attributed to several factors throughout the synthesis and purification process. Refer to the troubleshooting section on "Low Yield" for a detailed breakdown of causes and corrective actions. Key areas to investigate include incomplete synthesis reactions, degradation of the conjugate, and losses during purification steps.

Troubleshooting Guides

HPLC Purification Issues
Problem Potential Cause(s) Recommended Solution(s)
High Backpressure 1. Clogged column inlet frit. 2. Precipitation of the sample on the column. 3. Blockage in the HPLC tubing or injector. 4. High flow rate for the column geometry.1. Back-flush the column with an appropriate solvent. If this fails, replace the frit. 2. Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample. 3. Systematically check and flush components of the HPLC system. 4. Reduce the flow rate to within the column's recommended range.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Sample overload. 3. Inappropriate mobile phase pH. 4. Mismatch between sample solvent and mobile phase.1. Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, replace the column. 2. Reduce the amount of sample injected onto the column. 3. Adjust the pH of the mobile phase. For peptides, 0.1% TFA is generally effective. 4. Dissolve the sample in the initial mobile phase composition whenever possible.
Poor Resolution/Overlapping Peaks 1. The HPLC gradient is too steep. 2. Unsuitable stationary phase. 3. Insufficient column length or efficiency.1. Optimize the gradient to be shallower around the elution time of the target peak. A 1% to 4% per minute increase in organic solvent is a good starting point for peptides. 2. Screen different column stationary phases (e.g., C8, Phenyl-Hexyl) to find one with better selectivity for your impurities. 3. Use a longer column or a column with a smaller particle size to increase theoretical plates.
No Peaks or Very Small Peaks 1. No sample was injected (injector issue). 2. The sample did not elute from the column (irreversibly bound). 3. Detector issue (e.g., lamp off, incorrect wavelength).1. Check the injector for proper function and ensure the sample loop is filled. 2. Wash the column with a very strong solvent (e.g., isopropanol) to elute strongly retained compounds. 3. Verify detector settings and lamp status. For peptides, monitor at 214 nm and 280 nm.
Baseline Noise or Drift 1. Air bubbles in the mobile phase or pump. 2. Contaminated mobile phase. 3. Leaks in the system. 4. Detector lamp is failing.1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. 2. Prepare fresh mobile phase using high-purity solvents and additives. 3. Inspect all fittings for leaks. 4. Check the detector lamp's energy and replace if necessary.
General Purification and Yield Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Flash Chromatography 1. Inappropriate solvent system leading to poor separation. 2. Column overloading. 3. Co-elution of impurities with similar polarity to the product.1. Perform thin-layer chromatography (TLC) to optimize the solvent system for better separation before scaling up to flash chromatography. 2. Reduce the amount of crude material loaded onto the column. 3. If impurities persist, an orthogonal purification method like RP-HPLC is necessary.
Low Yield 1. Incomplete reactions during peptide synthesis. 2. Degradation of the conjugate during cleavage from the resin or workup. 3. Loss of product during solvent extractions or transfers. 4. Collecting impure fractions during chromatography to maximize purity.1. Optimize coupling and deprotection times and reagents during SPPS. 2. Ensure cleavage cocktails and workup conditions are optimized and not too harsh. 3. Minimize transfer steps and ensure complete extraction of the product. 4. Re-purify less pure fractions to recover more product. Balance purity and yield based on experimental needs.
Product Instability/Degradation 1. The Val-Cit linker can be susceptible to premature cleavage under certain conditions. 2. The Fmoc group can be labile in basic conditions. 3. Oxidation of sensitive residues.1. Maintain appropriate pH and avoid harsh conditions during purification and storage. 2. Use neutral or slightly acidic buffers during purification. 3. Work under an inert atmosphere if oxidative degradation is suspected. Store the final product under appropriate conditions (e.g., -20°C, desiccated).

Quantitative Data on Purification Methods

The following table summarizes typical performance metrics for common purification techniques for this compound and similar peptide conjugates. Note that actual results will vary depending on the specific conjugate and the purity of the crude material.

Purification Method Typical Purity Achieved Typical Yield Key Advantages Key Limitations
Flash Chromatography 60-90%70-95%High capacity, fast, good for initial cleanup.Lower resolution, may not separate closely related impurities.
Preparative RP-HPLC (C18) >95-99%50-80%Very high resolution, well-established methods.Can denature some peptides, lower capacity than flash, use of organic solvents.
Ion-Exchange Chromatography (IEX) >90-98%60-90%Orthogonal to RP-HPLC, good for charged impurities.Dependent on the net charge of the peptide, may require buffer exchange.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline for the initial purification of crude this compound conjugate.

  • Column Preparation:

    • Select a silica gel column appropriate for the scale of your crude product.

    • Equilibrate the column with a non-polar solvent (e.g., 100% dichloromethane or hexane).

  • Sample Preparation:

    • Dissolve the crude conjugate in a minimal amount of the mobile phase or a strong solvent like DMF.

    • If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then dry-loaded onto the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% dichloromethane).

    • Gradually increase the polarity by adding a more polar solvent, such as methanol. A typical gradient is from 0% to 15% methanol in dichloromethane.

    • Monitor the elution of compounds using thin-layer chromatography (TLC) or a UV detector.

  • Fraction Collection and Analysis:

    • Collect fractions based on the TLC or UV profile.

    • Analyze the collected fractions for the presence of the desired product using analytical HPLC and mass spectrometry.

    • Pool the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for high-purity purification of this compound conjugates.

  • System Preparation:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude or partially purified conjugate in a minimal volume of a strong solvent (e.g., DMF, DMSO).

    • Dilute with Mobile Phase A to a concentration of 1-10 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Injection: Inject the prepared sample onto the column.

    • Gradient: A common starting gradient is a linear increase from 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized based on the retention time of the target compound determined from an analytical run.

    • Flow Rate: Scale the flow rate according to the column diameter. For a preparative column (e.g., 19-50 mm ID), flow rates will be significantly higher than analytical scale.

    • Detection: Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

  • Fraction Collection and Post-Processing:

    • Collect fractions corresponding to the main peak of the desired product.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude this compound Conjugate Synthesis flash_chrom Initial Purification: Flash Chromatography synthesis->flash_chrom Crude Product hplc High-Purity Purification: Preparative RP-HPLC flash_chrom->hplc Partially Purified Product analysis Purity & Identity Analysis (Analytical HPLC, MS) hplc->analysis Collected Fractions lyophilization Lyophilization analysis->lyophilization Pure Fractions final_product Pure this compound Conjugate lyophilization->final_product

Caption: A typical experimental workflow for the purification of this compound conjugates.

troubleshooting_logic start Low Purity after Initial Purification check_hplc Analyze by Analytical HPLC start->check_hplc broad_peaks Broad or Tailing Peaks? check_hplc->broad_peaks overload Reduce Sample Load broad_peaks->overload Yes check_column Check Column Health broad_peaks->check_column No many_impurities Multiple Impurity Peaks? optimize_gradient Optimize HPLC Gradient (shallower) many_impurities->optimize_gradient Yes optimize_synthesis Optimize Synthesis/ Cleavage Conditions many_impurities->optimize_synthesis If impurities persist orthogonal_purification Consider Orthogonal Purification (e.g., IEX) optimize_gradient->orthogonal_purification If resolution is still poor check_column->many_impurities

Caption: A decision tree for troubleshooting low purity issues in this compound conjugate purification.

References

Validation & Comparative

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Analysis of Fmoc-Val-Cit-PAB Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the linker connecting an antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. The choice between a cleavable linker, such as the widely utilized Val-Cit-PAB motif, and a non-cleavable linker directly influences the ADC's mechanism of action, efficacy, and safety profile. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies.

The ideal ADC linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring efficient and specific release of the cytotoxic agent at the tumor site.[1][2] Cleavable linkers are designed to be labile under specific conditions found within the tumor microenvironment or inside cancer cells, whereas non-cleavable linkers rely on the complete degradation of the antibody component for payload release.[1][3]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.

Fmoc-Val-Cit-PAB: A Protease-Cleavable Linker

The Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a cornerstone of modern ADC design, engineered for high stability in circulation and precise cleavage within the target tumor cell.[4] The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group used during synthesis.

The mechanism of action for an ADC with a Val-Cit-PAB linker is a two-stage process that occurs after the ADC is internalized by a target cancer cell:

  • Receptor-Mediated Endocytosis: The ADC binds to a specific antigen on the cancer cell surface, triggering internalization of the ADC-antigen complex into an endosome.

  • Lysosomal Trafficking and Cleavage: The endosome fuses with a lysosome, an organelle containing various degradative enzymes. Cathepsin B, a lysosomal protease often overexpressed in tumor cells, recognizes and cleaves the peptide bond between the citrulline and the PAB group.

  • Self-Immolation and Payload Release: Cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination reaction in the PAB spacer, leading to its fragmentation and the release of the unmodified, fully active cytotoxic payload into the cytoplasm.

This targeted release of a membrane-permeable payload can lead to the "bystander effect," where the cytotoxic agent diffuses out of the target cell and kills neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.

Non-Cleavable Linkers: Release Through Antibody Degradation

In contrast, non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), do not have a specific cleavage site. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody component of the ADC within the lysosome.

This process results in the release of the payload still attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated. This payload-linker-amino acid complex is the active metabolite. Due to the charged nature of the amino acid residue, this complex is generally not cell-permeable, limiting the bystander effect. However, this containment of the payload can also lead to reduced off-target toxicity.

Comparative Efficacy: A Data-Driven Overview

The choice between a cleavable and non-cleavable linker significantly impacts the in vitro and in vivo performance of an ADC.

In Vitro Cytotoxicity

The potency of an ADC is often measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower values indicating higher potency.

Linker TypeADC ExamplePayloadTarget Cell LineIC50 (ng/mL)Reference
Cleavable (Val-Cit) Trastuzumab-Val-Cit-MMAEMMAEHER2-positiveEnhanced cytotoxicity compared to non-cleavable ADC
Non-Cleavable Trastuzumab-non-cleavable-MMAFMMAFHER2-positiveLess potent than cleavable counterpart
Cleavable (Val-Cit) cAC10-vcMMAEMMAECD30+ L428~10N/A
Non-Cleavable cAC10-mcMMAFMMAFCD30+ L428~100N/A

Note: Direct comparison of IC50 values can be influenced by the specific payload, drug-to-antibody ratio (DAR), and cell line used.

In Vivo Efficacy

In vivo studies in tumor xenograft models provide crucial insights into the overall anti-tumor activity of an ADC.

Linker TypeADCTumor ModelKey FindingReference
Cleavable (Val-Cit) Trastuzumab-vcMMAEHER2+ breast cancerSuperior tumor suppression compared to non-cleavable ADC T-DM1
Non-Cleavable T-DM1 (Kadcyla®)HER2+ breast cancerDemonstrated efficacy in clinical use
Cleavable (Val-Cit) SGN-35 (Adcetris®)Hodgkin lymphomaHigh clinical efficacy
Non-Cleavable Inotuzumab ozogamicinAcute lymphoblastic leukemiaEffective in hematological malignancies
Linker Stability

Linker stability in plasma is critical for minimizing off-target toxicity.

Linker TypeKey CharacteristicsPlasma StabilityReference
Cleavable (Val-Cit) Susceptible to premature cleavage by certain rodent plasma enzymes (e.g., carboxylesterases).Generally stable in human plasma.
Non-Cleavable No specific cleavage site.Highly stable in plasma.

Visualizing the Mechanisms and Workflows

Cleavable_Linker_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Val-Cit-PAB Linker) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Self-Immolation Payload->Payload BystanderCell Neighboring Cell (Antigen-Negative) Payload->BystanderCell 6. Bystander Effect

Mechanism of a cleavable Val-Cit-PAB linker ADC.

NonCleavable_Linker_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Non-Cleavable Linker) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Metabolite Active Metabolite (Payload-Linker-Amino Acid) Lysosome->Metabolite 4. Antibody Degradation Metabolite->Metabolite

Mechanism of a non-cleavable linker ADC.

Experimental_Workflow cluster_design ADC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Cleavable ADC with Cleavable Linker Cytotoxicity Cytotoxicity Assay (IC50 Determination) ADC_Cleavable->Cytotoxicity Stability Plasma Stability Assay ADC_Cleavable->Stability ADC_NonCleavable ADC with Non-Cleavable Linker ADC_NonCleavable->Cytotoxicity ADC_NonCleavable->Stability Efficacy Tumor Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Efficacy Stability->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Data_Analysis Data Analysis & Comparison Toxicity->Data_Analysis

References

A Comparative Guide to Cathepsin B-Cleavable Linkers: Validating the Specificity of Val-Cit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide has been a cornerstone in the design of proteolytically-cleavable linkers for antibody-drug conjugates (ADCs). Its purported specificity for Cathepsin B, a lysosomal protease often upregulated in the tumor microenvironment, has made it a popular choice for achieving targeted payload release. However, emerging research has highlighted the need for a more nuanced understanding of its cleavage specificity and performance relative to newer alternatives. This guide provides an objective comparison of the Val-Cit linker with other key Cathepsin B-cleavable linkers, supported by experimental data, to inform rational ADC design.

Comparative Performance of Cathepsin B-Cleavable Linkers

The ideal cleavable linker for an ADC should exhibit high stability in systemic circulation to prevent premature payload release and off-target toxicity, while being efficiently and specifically cleaved by the target protease within the cancer cell. The following tables summarize the performance of Val-Cit and its alternatives based on these critical parameters.

Table 1: Cathepsin B Cleavage Efficiency
LinkerRelative Cleavage Rate (vs. Val-Cit)ADC Cleavage Half-Life (in presence of Cathepsin B)Key Findings
Val-Cit Benchmark~4.6 hours[1]High cleavage efficiency by Cathepsin B.[2]
Val-Ala ~50%[2]Slower than Val-CitExhibits lower hydrophobicity, which can reduce ADC aggregation.[2]
cBu-Cit Similar Vmax/Km to Val-CitNot specifiedDemonstrates enhanced specificity for Cathepsin B over other proteases.
Glu-Val-Cit Faster than Val-Cit~2.8 hours[1]The addition of glutamic acid enhances sensitivity to Cathepsin B.
Table 2: Specificity Profile - Cleavage by Other Cathepsins
LinkerCleavage by Cathepsin KCleavage by Cathepsin LCleavage by Cathepsin SKey Findings
Val-Cit YesYesCleaved at similar rates to Glu-Val-CitExhibits broad sensitivity to a variety of cathepsins, which could lead to off-target toxicity.
cBu-Cit No significant effect from inhibitorNot specifiedNot specifiedDrug release is efficiently suppressed by a Cathepsin B inhibitor (>75%), but not by a Cathepsin K inhibitor, indicating high specificity.
Glu-Val-Cit Not specifiedLess sensitive than Val-CitCleaved at similar rates to Val-CitWhile more sensitive to Cathepsin B, it is not necessarily more sensitive to other cathepsins compared to Val-Cit.
Table 3: Plasma Stability
LinkerHalf-Life in Human PlasmaHalf-Life in Mouse PlasmaKey Findings
Val-Cit Highly stable (one study reported >230 days)~2 daysSusceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c), posing challenges for preclinical studies.
Val-Ala Highly stableMore stable than Val-Cit (~23 hours for a small molecule drug conjugate)Lower hydrophobicity can be advantageous.
cBu-Cit Not specifiedNot specifiedDesigned for improved stability and specificity.
Glu-Val-Cit Highly stable (no significant degradation after 28 days)~12 daysThe addition of glutamic acid significantly enhances stability in mouse plasma by resisting Ces1c cleavage.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in ADC activity and linker validation, the following diagrams illustrate the key pathways and experimental setups.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cleavage Lysosomal Cleavage ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 5. Payload Release & Action CathepsinB Cathepsin B CathepsinB->Lysosome Linker Val-Cit-PABC-Payload CleavedLinker Val-Cit PABC-Payload Linker->CleavedLinker 4. Cathepsin B Cleavage SelfImmolation Released Payload CleavedLinker->SelfImmolation Self-Immolation

ADC Internalization and Payload Release Pathway

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis ADC_sol Prepare ADC Stock Solution Add_ADC Add ADC to Assay Buffer ADC_sol->Add_ADC Enzyme_sol Prepare Cathepsin B Solution in Assay Buffer Initiate Initiate with Cathepsin B Enzyme_sol->Initiate Assay_plate Prepare 96-well Plate Assay_plate->Add_ADC Add_ADC->Initiate Incubate Incubate at 37°C (Time course) Initiate->Incubate Quench Stop Reaction with Quench Solution Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Quantify Quantify Released Payload & Intact ADC LCMS->Quantify Calculate Calculate Cleavage Rate & Half-life Quantify->Calculate

In Vitro Linker Cleavage Experimental Workflow

cluster_properties ADC Properties cluster_outcomes Biological Outcomes Efficacy Therapeutic Efficacy Specificity High Target Specificity Targeting Targeted Payload Delivery Specificity->Targeting Stability High Plasma Stability ReducedToxicity Minimized Off-Target Toxicity Stability->ReducedToxicity Cleavage Efficient & Specific Intracellular Cleavage PayloadRelease Effective Payload Release at Tumor Site Cleavage->PayloadRelease Targeting->Efficacy ReducedToxicity->Efficacy PayloadRelease->Efficacy

Key Factors Influencing ADC Therapeutic Efficacy

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of a linker to cleavage by purified Cathepsin B.

Materials:

  • ADC conjugated with the linker of interest (e.g., Val-Cit, Val-Ala)

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0

  • Quench Solution: Acetonitrile with an internal standard

  • 96-well microplate

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.

  • In a 96-well plate, add the ADC solution to the assay buffer.

  • Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.

  • Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, stop the reaction by adding the quench solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

  • Calculate the cleavage rate and half-life of the linker.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in a biological matrix.

Materials:

  • ADC of interest

  • Human or mouse plasma

  • Incubator

  • LC-MS/MS or ELISA instrumentation

Procedure:

  • Thaw the plasma at 37°C.

  • Spike the ADC into the plasma to a final concentration.

  • Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).

  • At each time point, take an aliquot of the mixture and store it at -80°C until analysis.

  • Analyze the samples to determine the concentration of the intact ADC. This can be performed using a sandwich ELISA that detects both the antibody and the drug, or by LC-MS/MS to measure the drug-to-antibody ratio (DAR).

  • Plot the percentage of intact ADC or the average DAR over time to determine the stability and half-life of the linker in plasma.

Conclusion

The Val-Cit linker remains a highly effective and widely used tool in ADC development due to its efficient cleavage by Cathepsin B. However, its promiscuity towards other cathepsins and its instability in mouse plasma are significant considerations. For preclinical development in rodent models, linkers like Glu-Val-Cit offer superior stability, providing more translatable data. For applications demanding higher specificity to Cathepsin B to potentially minimize off-target effects, the cBu-Cit linker presents a promising alternative. The choice of a cleavable linker should be a data-driven decision, carefully weighing the trade-offs between cleavage efficiency, specificity, and plasma stability in the context of the specific ADC and its intended therapeutic application.

References

A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient payload release at the tumor site.[1][2] This guide provides an objective comparison of the in vitro and in vivo stability of different ADC linker types, supported by experimental data and detailed methodologies.

The two primary categories of ADC linkers are cleavable and non-cleavable, each with distinct mechanisms of action and stability profiles.[1][3] Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment, such as low pH, high glutathione concentration, or the presence of certain enzymes.[3] In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload.

Comparative Stability Data

The choice of linker chemistry significantly impacts the stability of an ADC in both plasma (in vitro) and within a biological system (in vivo). The following tables summarize quantitative data on the stability of various linker types. Direct comparison of data across different studies can be challenging due to variations in experimental conditions.

Table 1: In Vitro Plasma Stability of Cleavable ADC Linkers

Linker TypeCleavage MechanismPlasma StabilityKey Considerations
Hydrazone Acid-hydrolysis (low pH)Moderately stable at pH 7.4, but can exhibit premature hydrolysis in plasma, leading to off-target toxicity. A novel silyl ether-based acid-cleavable linker showed a half-life of over 7 days in human plasma, a significant improvement over traditional hydrazine linkers (t1/2 = 2 days).Stability is pH-dependent.
Disulfide Reduction (high Glutathione)Generally stable in plasma due to low glutathione levels, but susceptible to thiol-disulfide exchange.Stability is dependent on the redox potential.
Peptide (e.g., Val-Cit) Protease cleavage (e.g., Cathepsin B)High stability in human plasma. However, it can be less stable in rodent plasma due to cleavage by carboxylesterases.Species-specific differences in plasma stability are a critical consideration for preclinical studies.
β-Glucuronide Enzyme cleavage (β-glucuronidase)Highly stable in plasma.Dependent on the presence of β-glucuronidase in the tumor microenvironment.
Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS) Enzyme cleavage (beta-galactosidase)Stable in both mouse and human plasma.A newer linker technology showing promise for improved stability.

Table 2: In Vivo Stability Comparison of ADC Linkers

Linker TypeAnimal ModelKey FindingsReference
Val-Cit-PABC MouseUnstable in mouse plasma due to hydrolysis by carboxylesterase 1c (Ces1c), leading to low exposure and high clearance of the conjugated drug.
OHPAS MouseStable in in vivo pharmacokinetic studies in mice.
Maleimidocaproyl (MC) RatT-DM1 (non-cleavable linker) showed a significant decrease in the antibody-conjugated drug to 36.97% by day 3 in rat plasma.
Tandem-Cleavage Linker RatShowed dramatically improved tolerability and stability in the hematopoietic compartment compared to standard vedotin linkers.

Experimental Protocols

Accurate assessment of ADC linker stability is crucial for preclinical and clinical development. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

  • Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.

  • Methodology:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

    • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentrations of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be used to isolate the ADC from the plasma before analysis.

In Vivo Pharmacokinetic Study

  • Objective: To evaluate the stability of the ADC linker in a living organism and determine the pharmacokinetic profiles of the intact ADC, total antibody, and free payload.

  • Methodology:

    • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).

    • Process the blood samples to isolate plasma.

    • Analyze the plasma samples using validated analytical methods like ELISA or LC-MS to determine the concentrations of the different ADC-related species.

Visualizing ADC Stability Assessment

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

ADC_Action_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment ADC_circ Intact ADC ADC_bound ADC binds to Tumor Antigen ADC_circ->ADC_bound Tumor Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Linker Cleavage Cell_death Cell Death Payload_release->Cell_death Cytotoxic Effect

General mechanism of action for an antibody-drug conjugate.

ADC_Stability_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability invitro_start Incubate ADC in Plasma (Human, Mouse, Rat) at 37°C invitro_sampling Collect Aliquots at Various Time Points invitro_start->invitro_sampling invitro_analysis Quantify Intact ADC, Total Antibody, Free Payload (ELISA, LC-MS) invitro_sampling->invitro_analysis invivo_start Administer ADC to Animal Model (IV) invivo_sampling Collect Blood Samples at Predetermined Time Points invivo_start->invivo_sampling invivo_analysis Analyze Plasma for ADC Species (ELISA, LC-MS) invivo_sampling->invivo_analysis

Experimental workflow for comparing ADC linker stability.

Conclusion

The choice between a cleavable and non-cleavable linker, as well as the specific chemistry of a cleavable linker, is a critical decision in ADC design that profoundly impacts its stability, efficacy, and safety profile. While non-cleavable linkers generally offer greater plasma stability, cleavable linkers provide the advantage of payload release that can exert a "bystander effect," killing neighboring antigen-negative tumor cells. A thorough evaluation of both in vitro and in vivo stability using robust analytical methods is essential for the selection and optimization of linkers for the development of safe and effective ADCs. Newer technologies, such as tandem-cleavage and click-cleavable linkers, are being developed to further enhance stability and control over payload release, offering promising avenues for future ADC therapies.

References

A Head-to-Head Comparison of Self-Immolative Spacers for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a self-immolative spacer is a critical determinant in the design of effective targeted drug delivery systems such as antibody-drug conjugates (ADCs). These spacers are engineered to be stable in systemic circulation and to undergo a rapid, irreversible fragmentation cascade upon a specific trigger, leading to the release of a potent payload in its active form. This guide provides an objective, data-driven comparison of the performance of various self-immolative spacers, supported by experimental data and detailed methodologies to inform the design and development of next-generation therapeutics.

Self-immolative linkers are broadly categorized based on their cleavage mechanism: those that proceed via an electronic cascade (elimination) and those that rely on intramolecular cyclization. The choice of spacer significantly impacts the stability, release kinetics, and ultimately, the therapeutic efficacy and safety profile of a drug conjugate. This comparison focuses on some of the most widely studied and emerging self-immolative spacers.

Data Presentation: Quantitative Comparison of Self-Immolative Spacer Performance

The following tables summarize the release kinetics of different self-immolative spacers from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, payload molecules, and trigger mechanisms.

Table 1: Comparison of Cyclization-Based Spacers for SN38 Release
Spacer TypeStructureHalf-life (t½) at 37°C, pH 5.5Reference
Ethylenediamine-carbamate (Sp1)-[NH-(CH₂)₂-NH-C(O)-O-Payload]2.9 h[1]
Propanediamine-carbamate (Sp3)-[NH-(CH₂)₃-NH-C(O)-O-Payload]> 48 h[1]
Proline-derived (Sp4)-[Pro-C(O)-O-Payload]1.6 h[1]

This data highlights the significant impact of the spacer's backbone on the rate of cyclization and subsequent drug release. The five-membered ring formation from the ethylenediamine and proline-derived spacers is kinetically favored over the six-membered ring formation from the propanediamine spacer.[1]

Table 2: Comparison of Amine-Carbamate Spacers for the Release of Different Alcohol-Containing Payloads
SpacerPayload (Alcohol Type)Half-life (t½) at 37°C, pH 7.4Reference
Ethylenediamine-carbamate (Sp1)1° Alcohol> 7 days[2]
2° Alcohol~36 h
3° Alcohol~24 h
Pyrrolidine-carbamate (Sp2)1° Alcohol> 7 days
2° Alcohol~18 h
3° Alcohol~12 h
Pyrrolidine-carbamate with tertiary amine (Sp3)1° Alcohol~48 h
2° Alcohol~2 h
3° Alcohol~1.5 h

This dataset reveals a counterintuitive trend where the release of bulkier 3° alcohols is faster than 1° alcohols for this class of spacers. The study suggests that the rate-determining step is the collapse of the tetrahedral intermediate, which is accelerated by the steric strain release of bulkier alcohols. The inclusion of a tertiary amine handle in the spacer (Sp3) further accelerates the release.

Table 3: Comparison of p-Aminobenzyl Ether (PABE) Linker Immolation
Linker-PayloadTriggerRelative Immolation RateKey FindingReference
Val-Cit-PABE-Phenol (acidic)Cathepsin BFasterElectron-withdrawing groups on the phenol accelerate immolation.
Val-Cit-PABE-Phenol (neutral)Cathepsin BSlowerElectron-donating groups on the phenol slow down immolation.

The electronic properties of the payload can significantly influence the kinetics of 1,6-elimination-based self-immolative spacers like the p-aminobenzyl (PAB) system.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of self-immolative spacers. Below are representative protocols for key experiments.

Cathepsin B-Mediated Cleavage Assay

This assay is fundamental for evaluating spacers designed to be cleaved by lysosomal proteases.

Principle: The ADC is incubated with Cathepsin B, simulating the lysosomal environment. The release of the payload is monitored over time by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Antibody-Drug Conjugate (ADC) stock solution

  • Human Cathepsin B (recombinant)

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 5 mM DTT (Dithiothreitol)

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Prepare the ADC solution to a final concentration of 10-50 µM in Assay Buffer.

  • Activate Cathepsin B by incubating it in Activation Buffer for 15-30 minutes at 37°C. A final enzyme concentration of 10-50 nM is a typical starting point.

  • Initiate the reaction by adding the activated Cathepsin B to the ADC solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding 3 volumes of ice-cold Quenching Solution.

  • Centrifuge the quenched samples to precipitate the enzyme and antibody.

  • Analyze the supernatant containing the released payload and remaining intact linker-payload by HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis of Payload Release

HPLC is used to separate and quantify the released payload from the ADC and linker fragments.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Typical Mobile Phase:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Gradient:

  • A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

Detection:

  • UV detection at a wavelength appropriate for the payload's chromophore.

  • MS detection for confirmation of the identity of the released species.

Quantification:

  • The concentration of the released payload is determined by integrating the peak area and comparing it to a standard curve of the free payload. The percentage of released drug can then be calculated.

Plasma Stability Assay

This assay evaluates the stability of the linker in a biological matrix to predict its in vivo stability.

Procedure:

  • Spike the ADC into human or mouse plasma at a final concentration of ~100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma samples.

  • Precipitate the plasma proteins by adding 3 volumes of cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of released payload using HPLC-MS.

Mandatory Visualization

The following diagrams illustrate the fundamental mechanisms of self-immolative spacers.

Elimination_Mechanism ADC Antibody-Linker-Trigger-Spacer-Payload Trigger_Cleavage Trigger Cleavage (e.g., Enzyme) ADC->Trigger_Cleavage Internalization Unmasked_Spacer Unmasked Spacer (e.g., p-aminobenzyl alcohol) Trigger_Cleavage->Unmasked_Spacer Elimination 1,6-Elimination Unmasked_Spacer->Elimination Released_Payload Free Payload Elimination->Released_Payload Byproducts Spacer Byproduct + CO₂ Elimination->Byproducts

Caption: Mechanism of an elimination-based self-immolative spacer.

Cyclization_Mechanism ADC Antibody-Linker-Trigger-Spacer-Payload Trigger_Cleavage Trigger Cleavage (e.g., Enzyme) ADC->Trigger_Cleavage Internalization Unmasked_Spacer Unmasked Spacer with Nucleophilic Group Trigger_Cleavage->Unmasked_Spacer Cyclization Intramolecular Cyclization Unmasked_Spacer->Cyclization Released_Payload Free Payload Cyclization->Released_Payload Cyclized_Spacer Cyclized Spacer Cyclization->Cyclized_Spacer

Caption: Mechanism of a cyclization-based self-immolative spacer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_selection Spacer Selection ADC_Sample ADC Sample Cathepsin_Assay Cathepsin B Cleavage Assay ADC_Sample->Cathepsin_Assay Plasma_Stability Plasma Stability Assay ADC_Sample->Plasma_Stability HPLC_Analysis HPLC-MS Analysis Cathepsin_Assay->HPLC_Analysis Plasma_Stability->HPLC_Analysis Kinetic_Data Release Kinetics (t½) HPLC_Analysis->Kinetic_Data Data_Comparison Data Comparison Kinetic_Data->Data_Comparison Optimal_Spacer Optimal Spacer Selection Data_Comparison->Optimal_Spacer

Caption: Experimental workflow for comparing self-immolative spacers.

References

Validating the Drug Release Mechanism of Fmoc-Val-D-Cit-PAB ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the drug release mechanism of Antibody-Drug Conjugates (ADCs) featuring the Fmoc-Val-D-Cit-PAB linker with alternative linker technologies. The inclusion of D-amino acids in the peptide sequence significantly influences the enzymatic cleavage and subsequent payload release, a critical factor in ADC efficacy and safety. This document outlines the theoretical basis for this linker's stability, compares it with established linkers, and provides detailed experimental protocols for validation.

Intracellular Drug Release Pathway of Peptide-Linked ADCs

The generally accepted pathway for cathepsin-mediated drug release from peptide-linked ADCs begins with the binding of the ADC to its target antigen on the cancer cell surface. This is followed by internalization, trafficking to the lysosome, enzymatic cleavage of the linker, and subsequent release of the cytotoxic payload.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Free Payload Lysosome->Payload Cathepsin B Cleavage Nucleus Nucleus Payload->Nucleus Induces Apoptosis

Caption: Intracellular trafficking and payload release of a cathepsin-cleavable ADC.

Comparison of ADC Linker Technologies

The choice of linker is critical to the therapeutic index of an ADC, balancing plasma stability with efficient payload release within the target cell. The Val-Cit-PAB linker is a widely used cathepsin-cleavable linker. The introduction of D-amino acids, as in this compound, is a modification intended to alter the linker's susceptibility to enzymatic cleavage.

Linker TypeCleavage MechanismPlasma StabilityIntracellular Release RateKey Considerations
This compound Presumed resistance to Cathepsin B cleavage High (Predicted) Very Low to Negligible (Predicted) The D-stereochemistry is expected to hinder recognition by L-specific proteases like cathepsin B, potentially making it a non-cleavable linker in practice.[1]
Fmoc-Val-Cit-PAB (L,L) Cathepsin B in lysosomesModerate to HighFastThe industry standard for cathepsin-cleavable linkers, but can show some instability in rodent plasma.[2][3]
Val-Ala (L,L) Cathepsin B in lysosomesHighModerateOften exhibits better plasma stability and less aggregation compared to Val-Cit.[]
Glutamate-Containing (e.g., EVCit) Cathepsin B in lysosomesHighFastIncreased hydrophilicity can reduce aggregation and improve plasma stability.[5]
Disulfide Reduction in the cytoplasm (high glutathione)ModerateFastSusceptible to premature cleavage in the bloodstream.
β-Glucuronide β-glucuronidase in lysosomes and tumor microenvironmentHighFastOffers a distinct enzymatic release mechanism and high plasma stability.
Non-cleavable (e.g., SMCC) Proteolytic degradation of the antibody backbone in lysosomesVery HighSlowPayload is released with the linker and an amino acid attached, which may affect its activity.

Experimental Protocols for Validating Drug Release

Rigorous experimental validation is essential to characterize the release mechanism of any novel ADC linker. Below are detailed protocols for key in vitro assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, indicating the potential for premature payload release in circulation.

start Incubate ADC in Plasma (e.g., human, mouse) at 37°C timepoints Collect Aliquots at Various Time Points (0, 6, 24, 48, 72, 168h) start->timepoints analysis Analyze Samples by LC-MS timepoints->analysis quantify_adc Quantify Intact ADC (Measure DAR) analysis->quantify_adc quantify_payload Quantify Released Payload analysis->quantify_payload end Determine Rate of Drug Deconjugation quantify_adc->end quantify_payload->end

Caption: Workflow for the in vitro plasma stability assay of an ADC.

Methodology:

  • Preparation: Dilute the ADC to a final concentration of 100 µg/mL in plasma from the desired species (e.g., human, mouse, rat).

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Processing: Immediately process the aliquots to stop any further degradation. This may involve flash-freezing or protein precipitation.

  • Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ADC (by measuring the Drug-to-Antibody Ratio, DAR) and the concentration of the released payload.

  • Data Interpretation: A decrease in the average DAR over time or an increase in the free payload concentration indicates linker cleavage.

Lysosomal Cleavage Assay

This assay directly assesses the susceptibility of the linker to cleavage by lysosomal enzymes.

Methodology:

  • Lysosome Isolation: Isolate lysosomes from a relevant cancer cell line or use commercially available lysosomal fractions.

  • Incubation: Incubate the ADC (e.g., at 0.05 mg/mL) with the lysosomal fraction at 37°C in an appropriate acidic buffer (pH 4.5-5.5) to mimic the lysosomal environment.

  • Time Points: Collect samples at various time points (e.g., 0, 0.5, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the enzymatic reaction, for example, by heat inactivation (95°C for 5 minutes) followed by protein precipitation.

  • Analysis: Use LC-MS to quantify the concentration of the released payload in the supernatant.

  • Data Interpretation: An increase in the free payload concentration over time demonstrates linker cleavage by lysosomal enzymes. The rate of cleavage can be compared between different linkers. For instance, the Val-Cit linker shows over 80% cleavage within 30 minutes in human liver lysosomes.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC against target cancer cells and can indicate the efficiency of intracellular payload release.

Methodology:

  • Cell Seeding: Plate target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an unconjugated antibody and a known potent ADC as controls.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated controls. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50). A potent ADC will have a low IC50 value in Ag+ cells and a significantly higher IC50 in Ag- cells. ADCs with L,L-dipeptide linkers have demonstrated superior in vitro cytotoxic potencies compared to those with D,D-dipeptide linkers.

Expected Outcome for this compound ADCs

Based on existing literature, the D-stereochemistry of the amino acids in the this compound linker is expected to confer high resistance to cleavage by lysosomal proteases such as cathepsin B, which preferentially recognize L-amino acids. Consequently, ADCs with this linker are predicted to exhibit:

  • High Plasma Stability: Minimal premature payload release in circulation, comparable to non-cleavable linkers.

  • Inefficient Intracellular Payload Release: The rate of cleavage within the lysosome is expected to be significantly slower than that of the L-Val-L-Cit linker, potentially leading to reduced cytotoxic potency. In some cases, proteolytic cleavage might be completely blocked.

  • Lower In Vitro Cytotoxicity: The reduced rate of payload release is likely to result in a higher IC50 value compared to an ADC with a readily cleavable L-Val-L-Cit linker.

References

A Comparative Guide to Val-Cit Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a strategic approach to targeted cancer therapy. Its success lies in its ability to remain stable in systemic circulation and selectively release its potent cytotoxic payload within the tumor microenvironment. This guide provides an objective comparison of Val-Cit linkers with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes.

Mechanism of Action: The Precision of Protease Cleavage

The effectiveness of the Val-Cit linker is centered on its susceptibility to cleavage by specific lysosomal proteases, most notably Cathepsin B, which is frequently overexpressed in tumor cells.[1][2] After an ADC binds to its target antigen on a cancer cell's surface, it is internalized and transported to the lysosome.[1] Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between valine and citrulline.[3] This cleavage event often initiates a self-immolative cascade through a p-aminobenzyl carbamate (PABC) spacer, leading to the release of the active drug.[]

cluster_circulation Systemic Circulation (Stable) cluster_tumor_cell Tumor Cell ADC Antibody-Drug Conjugate (Val-Cit Linker) Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Lysosome Lysosome (Cathepsin B) Internalization->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Figure 1: Mechanism of Val-Cit Linker Cleavage in an ADC.

Cross-Reactivity and Stability: A Double-Edged Sword

While Val-Cit linkers exhibit high stability in human plasma, their performance can be compromised by off-target cleavage, which presents a significant challenge in preclinical and clinical development.

In Rodent Models: A key issue in preclinical studies is the instability of Val-Cit linkers in mouse and rat plasma. This is primarily due to the activity of Carboxylesterase 1C (Ces1C), which hydrolyzes the linker, leading to premature payload release. This can complicate the interpretation of efficacy and toxicity data in these models.

In Humans: In humans, neutrophil elastase, a serine protease released by neutrophils, has been identified as a source of aberrant Val-Cit linker cleavage in the bloodstream. This premature release can contribute to off-target toxicities, including neutropenia.

Comparative Performance of ADC Linkers

The choice of linker technology is critical to an ADC's therapeutic index. The following table summarizes the characteristics of Val-Cit linkers compared to other common cleavable and non-cleavable alternatives.

Linker TypeCleavage MechanismKey AdvantagesKey Limitations
Val-Cit Protease (Cathepsin B)High stability in human plasma, efficient intracellular cleavage.Susceptible to off-target cleavage by Ces1C in rodents and neutrophil elastase in humans.
Val-Ala Protease (Cathepsin B)Cleaved at a slower rate than Val-Cit, which can be beneficial; lower hydrophobicity may reduce ADC aggregation.Still susceptible to off-target cleavage, though potentially to a lesser extent than Val-Cit.
Glu-Val-Cit Protease (Cathepsin B)Offers increased stability in mouse plasma, addressing a major preclinical challenge.More complex synthesis compared to dipeptide linkers.
cBu-Cit Protease (Cathepsin B)Demonstrates enhanced specificity for Cathepsin B over other proteases.A newer technology with less clinical validation compared to Val-Cit.
β-Glucuronide β-glucuronidaseHighly stable in plasma and specifically cleaved in the tumor microenvironment where the enzyme is present.Efficacy is dependent on the expression level of β-glucuronidase in the tumor.
Disulfide Reduction (Glutathione)Cleaved in the reducing intracellular environment; provides an alternative cleavage mechanism.Potential for premature cleavage in circulation due to reducing agents.
Non-Cleavable (e.g., Thioether) Antibody DegradationSuperior plasma stability, reducing the risk of off-target toxicity.The released payload is an amino acid-linker-drug complex, which may have reduced cell permeability, limiting the bystander effect.

Experimental Protocols

Accurate assessment of linker stability and cross-reactivity is paramount in ADC development. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of payload deconjugation in plasma from various species.

Methodology:

  • Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Stop the reaction and process the samples.

  • Quantify the amount of intact ADC, total antibody, and released payload using methods such as ELISA or LC-MS.

  • Plot the percentage of intact ADC over time to determine the linker's stability and half-life.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of linker cleavage specifically by Cathepsin B.

Methodology:

  • Prepare a reaction mixture containing the ADC in an appropriate assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).

  • Activate recombinant human Cathepsin B according to the manufacturer's protocol.

  • Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC solution.

  • Incubate the reaction at 37°C, taking aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Stop the reaction in the aliquots using a quench solution.

  • Analyze the samples via HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.

In Vitro Cytotoxicity Assay

Objective: To measure the potency (e.g., IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere.

  • Prepare serial dilutions of the ADC and control antibodies in the cell culture medium.

  • Treat the cells with the ADC dilutions and incubate for a period sufficient for the ADC to exert its effect (typically 72-120 hours).

  • Assess cell viability using a suitable reagent (e.g., MTT, MTS, or CellTiter-Glo).

  • Measure the absorbance or luminescence to determine the percentage of viable cells relative to untreated controls.

  • Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

cluster_assays Experimental Workflow for Linker Cross-Reactivity start ADC with Val-Cit Linker plasma_stability In Vitro Plasma Stability Assay (Human, Mouse, Rat) start->plasma_stability cathepsin_assay In Vitro Cathepsin B Cleavage Assay start->cathepsin_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (Antigen+/Antigen- Cells) start->cytotoxicity_assay data_analysis Data Analysis (Stability, Cleavage Rate, IC50) plasma_stability->data_analysis cathepsin_assay->data_analysis cytotoxicity_assay->data_analysis conclusion Comparative Assessment of Linker Performance data_analysis->conclusion

Figure 2: Experimental Workflow for Linker Evaluation.

Conclusion

The Val-Cit linker remains a widely used and effective tool in ADC development due to its proven stability in human circulation and efficient cleavage within tumor cells. However, its susceptibility to off-target cleavage by enzymes in preclinical models and in humans necessitates careful evaluation and has spurred the development of alternative linker technologies. Newer linkers, such as Glu-Val-Cit and β-glucuronide, offer potential advantages in terms of stability and specificity. The selection of the optimal linker is a critical decision that must be guided by a thorough understanding of its cleavage mechanism, stability profile, and the specific biological context of the target and payload. A rigorous and multi-faceted experimental approach is essential for de-risking ADC candidates and ultimately improving their therapeutic index.

References

Assessing the Bystander Effect of Fmoc-Val-D-Cit-PAB ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), significantly enhancing their therapeutic efficacy, particularly in heterogeneous tumors where antigen expression is varied. This guide provides a comparative analysis of the bystander effect mediated by ADCs utilizing the Fmoc-Val-D-Cit-PAB linker, juxtaposed with other linker-payload technologies. The content herein is supported by experimental data and detailed methodologies to inform ADC design and development.

The Mechanism of Bystander Killing: The Role of Cleavable Linkers

The bystander effect is predominantly associated with ADCs equipped with cleavable linkers and membrane-permeable cytotoxic payloads.[1] The Val-Cit (valine-citrulline) dipeptide linker, a component of the this compound system, is a key enabler of this phenomenon. Upon internalization of the ADC by an antigen-positive (Ag+) cancer cell, the ADC is trafficked to the lysosome. Within the acidic environment of the lysosome, proteases such as Cathepsin B, which are often upregulated in tumor cells, recognize and cleave the Val-Cit linker.[2][3]

This enzymatic cleavage releases the p-aminobenzylcarbamate (PAB) spacer, which in turn undergoes a self-immolative 1,6-elimination to liberate the unmodified, potent cytotoxic payload.[4][5] If the payload, such as Monomethyl Auristatin E (MMAE), is sufficiently lipophilic and uncharged, it can diffuse across the cell membrane of the target cell and into the tumor microenvironment. Subsequently, it can penetrate and kill adjacent antigen-negative (Ag-) tumor cells, thereby amplifying the ADC's anti-tumor activity. In contrast, ADCs with non-cleavable linkers release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.

Comparative Performance of ADC Linker-Payloads

The capacity of an ADC to induce a bystander effect is largely dictated by the choice of its linker and payload. The following tables summarize quantitative data comparing different ADC linker-payload systems.

Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs with a Val-Cit Linker

This table illustrates the direct cytotoxic potency of MMAE-containing ADCs with a Val-Cit linker against a target cell line. Potency is influenced by the drug-to-antibody ratio (DAR) and the specific antibody used.

ADC ConstructTarget Cell LineIC50 (ng/mL)
cAC10-vcMMAE (DAR 2)L-8255
cAC10-vcMMAE (DAR 4)L-8210
cAC10-vcMMAE (DAR 8)L-822
h1F6-vcMMAE (DAR 4)L-8220
cOKT9-vcMMAE (DAR 4)L-8225

Data compiled from multiple sources. Direct comparison should be made with caution.

Table 2: Comparative Bystander Effect of Cleavable vs. Non-Cleavable Linker ADCs

This table compares the bystander killing ability of an ADC with a cleavable Val-Cit linker (T-vc-MMAE) to one with a non-cleavable linker (T-DM1). The data demonstrates the enhanced killing of HER2-negative cells in the presence of HER2-positive cells for the ADC with a cleavable linker.

ADCLinker TypePayloadBystander Killing of HER2-Negative Cells (in co-culture with HER2-positive cells)
T-vc-MMAEVal-Cit (Cleavable)MMAESignificant
T-DM1SMCC (Non-cleavable)DM1Minimal

Based on qualitative and quantitative findings from multiple studies.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ADC Bystander Effect

The following diagram illustrates the key steps involved in the bystander effect of a Val-Cit-PAB ADC, from initial antibody binding to the induction of apoptosis in a neighboring cell.

Bystander_Effect_Pathway cluster_antigen_positive Antigen-Positive (Ag+) Cell cluster_antigen_negative Antigen-Negative (Ag-) Cell ADC ADC Binding (Fmoc-Val-Cit-PAB) Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Payload_Release Payload (MMAE) Release Cleavage->Payload_Release Efflux Payload Efflux Payload_Release->Efflux Influx Payload Influx Efflux->Influx Microtubule Microtubule Disruption Influx->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Caption: Mechanism of ADC bystander effect.

Experimental Workflow for In Vitro Bystander Effect Assessment

The co-culture assay is a standard method to quantitatively assess the bystander effect of an ADC in vitro.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Data Analysis start Start seed_cells Seed Ag+ and Ag- cells (Monoculture and Co-culture) start->seed_cells adhere Allow cells to adhere (Overnight) seed_cells->adhere treat_adc Treat with serial dilutions of ADC adhere->treat_adc incubate Incubate (72-96 hours) treat_adc->incubate viability Assess cell viability (e.g., fluorescent imaging, flow cytometry) incubate->viability calculate Calculate % bystander killing viability->calculate end_point End calculate->end_point

Caption: In vitro bystander effect assay workflow.

Experimental Protocols

In Vitro Co-culture Bystander Killing Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when cultured in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Complete cell culture medium.

  • 96-well, black-walled, clear-bottom cell culture plates.

  • This compound ADC and a non-bystander effect comparator ADC (e.g., with a non-cleavable linker).

  • Fluorescence microscope or a high-content imaging system.

  • Flow cytometer (optional).

Procedure:

  • Cell Seeding:

    • In separate wells of a 96-well plate, seed monocultures of Ag+ cells and Ag- cells as controls.

    • In experimental wells, seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant across all wells.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the test ADC and the comparator ADC in complete cell culture medium.

    • Remove the existing medium from the wells and add the ADC dilutions. Include untreated wells as a negative control. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.

  • Incubation:

    • Incubate the plate for 72-96 hours to allow for ADC processing, payload release, and induction of apoptosis.

  • Data Acquisition:

    • Using a fluorescence microscope or high-content imager, acquire images of the wells.

    • Alternatively, harvest the cells and analyze by flow cytometry, gating on the fluorescent Ag- cells.

  • Data Analysis:

    • Quantify the number of viable Ag- (fluorescent) cells in each well.

    • Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in the ADC-treated co-cultures to the viability in the untreated co-culture and the ADC-treated Ag- monoculture.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.

  • Complete cell culture medium.

  • 6-well and 96-well cell culture plates.

  • This compound ADC.

  • Sterile centrifuge tubes and 0.22 µm syringe filters.

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).

Procedure:

  • Generate Conditioned Medium:

    • Seed Ag+ cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a cytotoxic concentration of the ADC for 48-72 hours. Include an untreated well as a control.

    • Collect the culture supernatant (conditioned medium).

    • Centrifuge the supernatant to remove cell debris and filter through a 0.22 µm sterile filter.

  • Treat Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the existing medium and replace it with the collected conditioned medium (undiluted or in serial dilutions with fresh medium).

    • Include controls of Ag- cells treated with fresh medium and fresh medium containing a known concentration of the free cytotoxic payload.

  • Incubation:

    • Incubate the 96-well plate for 48-72 hours.

  • Quantification:

    • Assess the viability of the Ag- cells using a standard cell viability assay according to the manufacturer's protocol.

    • A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated Ag+ cells, indicates a bystander effect.

References

Navigating the Therapeutic Window: A Comparative Analysis of ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs), Supported by Experimental Data.

The therapeutic window of an antibody-drug conjugate (ADC) is a critical determinant of its clinical success, representing the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues.[1] The linker, the chemical bridge between the monoclonal antibody and the cytotoxic payload, is a pivotal component that profoundly influences this therapeutic window.[2] The choice between a cleavable and a non-cleavable linker dictates the ADC's stability in circulation, its payload release mechanism, and its overall safety and efficacy profile.[3][4]

This guide provides a comparative analysis of ADC therapeutic windows with different linker technologies, presenting quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Triggered by specific conditions in the tumor microenvironment or within the cell (e.g., enzymes, pH, glutathione concentration).[5]Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.
Payload Form Released in its native, unmodified, and often highly potent form.Released as an amino acid-linker-payload adduct.
Plasma Stability Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes.Highly stable in plasma due to the lack of a specific cleavage site.
Bystander Effect Capable of inducing a bystander effect, where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.Limited to no bystander effect as the charged payload-linker-amino acid complex is generally not cell-permeable.
Therapeutic Window Potentially narrower due to the risk of off-target toxicity from premature payload release.Generally wider due to enhanced plasma stability and reduced off-target toxicity.
Ideal Application Heterogeneous tumors where killing of antigen-negative cells is beneficial.Homogeneous tumors with high and uniform antigen expression.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies to illustrate the performance differences between ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons using the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC in killing cancer cells in vitro. Lower IC50 values indicate higher potency.

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2Cleavable (vc)MMAE~13-50
Trastuzumab-MCC-DM1 (Kadcyla®)SK-BR-3 (High HER2)HER2Non-cleavable (SMCC)DM1~30-60
Anti-CD22-vc-MMAEBJAB (CD22+)CD22Cleavable (vc)MMAE~10
Anti-CD22-mc-MMAFBJAB (CD22+)CD22Non-cleavable (mc)MMAF~5

Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Table 2: In Vivo Performance and Therapeutic Index

The therapeutic index (TI) is a quantitative measurement of the safety of a drug, often calculated as the ratio of the maximum tolerated dose (MTD) to the minimum effective dose (MED). A higher TI indicates a wider therapeutic window.

ADC ConfigurationTumor ModelMTD (mg/kg)MED (mg/kg)Therapeutic Index (MTD/MED)Reference
Anti-EGFR-CX-DM1EGFR Xenograft>30<3>10
Anti-EGFR-SMCC-DM1EGFR Xenograft15~15~1
Anti-EpCAM-CX-DM1EpCAM Xenograft>30<3>10
Anti-EpCAM-SMCC-DM1EpCAM Xenograft15~15~1

Note: The study by Singh et al. (2017) demonstrated that a novel triglycyl peptide linker (CX), a type of cleavable linker, showed a significantly higher preclinical therapeutic index (over 50-fold in some cases) compared to the non-cleavable SMCC linker with the same DM1 payload.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the comparative performance of different linker technologies.

cluster_cleavable Cleavable Linker Mechanism cluster_non_cleavable Non-Cleavable Linker Mechanism ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Target Cell ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome_c->Cleavage Payload_release_c Release of Unmodified Payload Cleavage->Payload_release_c Cytotoxicity_c Induction of Cell Death Payload_release_c->Cytotoxicity_c Bystander_effect Bystander Killing of Neighboring Cells Payload_release_c->Bystander_effect Cell Permeable ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Target Cell ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_release_nc Release of Payload-Linker-Amino Acid Adduct Degradation->Payload_release_nc Cytotoxicity_nc Induction of Cell Death Payload_release_nc->Cytotoxicity_nc

Figure 1: Comparative Mechanisms of Action for ADCs with Cleavable and Non-Cleavable Linkers.

cluster_workflow Experimental Workflow for ADC Efficacy Comparison Start Start: ADC Constructs (Cleavable vs. Non-Cleavable) In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) Start->In_Vivo Cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) In_Vitro->Cytotoxicity Bystander Bystander Effect Assay In_Vitro->Bystander Plasma_Stability Plasma Stability Assay In_Vitro->Plasma_Stability Efficacy Efficacy Study (Tumor Growth Inhibition) In_Vivo->Efficacy Toxicity Toxicity Study (Maximum Tolerated Dose) In_Vivo->Toxicity Therapeutic_Index Therapeutic Index Calculation (MTD/MED) Efficacy->Therapeutic_Index Toxicity->Therapeutic_Index Conclusion Conclusion: Optimal Linker Selection Therapeutic_Index->Conclusion

Figure 2: General Experimental Workflow for Comparing the Efficacy of Different ADC Linkers.

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete culture medium

  • 96-well plates

  • ADC constructs and control antibodies

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target and control cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cells

  • Antigen-negative (Ag-) cells, stably expressing a fluorescent protein (e.g., GFP)

  • Complete culture medium

  • 96-well plates

  • ADC constructs

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and fluorescently labeled Ag- cells in 96-well plates. Include monoculture controls of each cell type.

  • ADC Treatment: After 24 hours, treat the co-cultures with a serial dilution of the ADC.

  • Incubation: Incubate the plates for a duration sufficient to observe cytotoxicity (typically 72-96 hours).

  • Imaging: Image the plates using a fluorescence microscope or a high-content imaging system to specifically visualize and quantify the viable fluorescently labeled Ag- cells.

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the ADC-treated co-culture to the viability of Ag- cells in untreated co-culture wells.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line

  • ADC constructs, control antibodies, and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Implant human tumor cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the ADCs, control antibodies, and vehicle, typically via intravenous injection.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size or when signs of toxicity are observed.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. The minimum effective dose (MED) is the lowest dose that produces a significant anti-tumor effect.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of an ADC that can be administered without causing unacceptable levels of toxicity.

Procedure:

  • Dose Escalation: Administer escalating doses of the ADC to groups of healthy or tumor-bearing animals.

  • Toxicity Monitoring: Closely monitor the animals for signs of toxicity, including changes in body weight, clinical signs of distress, and hematological and clinical chemistry parameters.

  • MTD Determination: The MTD is defined as the highest dose at which no severe toxicity or mortality is observed.

Conclusion

The selection of a linker is a critical decision in the design of an ADC, with profound implications for its therapeutic window. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in the treatment of heterogeneous tumors. However, this often comes with a trade-off of reduced plasma stability and a potentially narrower therapeutic window. Non-cleavable linkers generally provide superior plasma stability, leading to a wider therapeutic window and a more favorable safety profile, but they lack a significant bystander effect.

Ultimately, the optimal linker strategy is context-dependent and must be empirically determined for each specific ADC, taking into consideration the target antigen, the tumor microenvironment, the nature of the payload, and the desired balance between efficacy and safety. A thorough preclinical evaluation, employing the standardized assays outlined in this guide, is paramount for the rational design and successful development of next-generation ADCs with improved therapeutic indices.

References

Safety Operating Guide

Proper Disposal of Fmoc-Val-D-Cit-PAB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The proper disposal of Fmoc-Val-D-Cit-PAB, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its application in the development of highly potent biopharmaceuticals, all waste streams containing this compound must be handled as hazardous chemical waste. The following procedures provide a step-by-step guide for researchers, scientists, and drug development professionals.

Core Principles of Disposal

The fundamental principle for the disposal of this compound and related materials is to prevent environmental release and occupational exposure. This is achieved through proper segregation, containment, labeling, and transfer of waste to a designated hazardous waste management facility through your institution's Environmental Health and Safety (EHS) department.

Waste Characterization and Segregation

All materials that have come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.

    • Weighing papers, spatulas, and other contaminated consumables.

    • Empty product vials.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to dissolve the compound (e.g., DMSO, DMF).

    • Reaction mixtures and quenching solutions.

    • Contaminated rinsing solvents from cleaning glassware.

  • Sharps Waste:

    • Needles and syringes used to transfer solutions of the compound.

    • Contaminated glass pipettes or other sharp instruments.

The following table summarizes the appropriate containment for each waste stream.

Waste StreamPrimary ContainerLabeling Requirements
Solid Waste Lined, puncture-resistant container with a lid."Hazardous Waste," "Cytotoxic Waste," "this compound"
Liquid Waste Sealable, chemically compatible container."Hazardous Waste," "Cytotoxic Waste," "this compound," and list of all contents
Sharps Waste Approved sharps container."Hazardous Waste," "Cytotoxic Sharps," "this compound"

Detailed Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound and its associated waste. This includes a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Collection:

  • Solid Waste:

    • Carefully place all contaminated solid materials into a designated hazardous waste container.

    • Avoid generating dust when handling the solid compound.

    • Once the container is full, securely close the lid.

  • Liquid Waste:

    • Collect all liquid waste in a designated, leak-proof, and chemically compatible container.

    • Do not mix incompatible waste streams.

    • Keep the waste container securely sealed when not in use.

  • Sharps Waste:

    • Immediately place all contaminated sharps into a designated sharps container.

    • Do not recap, bend, or break needles.

3. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.

4. Final Disposal:

  • Never dispose of this compound or its waste down the drain or in the regular trash. [1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity and evacuate if necessary.

  • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated solid hazardous waste container.[1]

  • For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand), and place the absorbent material into the solid hazardous waste container.[1]

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_generation Waste Generation cluster_containment Containment cluster_storage_disposal Storage & Disposal start This compound Waste Generated solid Solid Waste (e.g., PPE, vials, powder) start->solid liquid Liquid Waste (e.g., solutions, solvents) start->liquid sharps Sharps Waste (e.g., needles, pipettes) start->sharps solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Labeled Sharps Container sharps->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

References

Essential Safety and Operational Guide for Handling Fmoc-Val-D-Cit-PAB

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Val-D-Cit-PAB. The following procedural guidance is designed to ensure safe operational handling and disposal of this compound in a laboratory setting.

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Like other reagents used in peptide synthesis, it requires careful handling to minimize exposure and ensure the integrity of the product.[3]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical to avoid inhalation, skin, or eye contact, especially when handling the compound in its powdered form.[4] The following table summarizes the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[5]
Reconstituting the Compound Disposable nitrile gloves, safety goggles with side shields, and a lab coat.
Peptide Synthesis/Conjugation Disposable nitrile gloves, safety goggles, lab coat, and consider a chemical apron for larger volumes.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, and a respirator.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.

Operational Plan for Safe Handling

A systematic approach from receipt to disposal is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store lyophilized compound at –20°C for short-term storage or -80°C for long-term storage (up to 6 months).

  • Clearly label all containers with the chemical name, concentration, and hazard information.

2. Reconstitution:

  • Handle the powdered form in a certified fume hood where appropriate to avoid inhalation.

  • To reconstitute, use a sterile, appropriate solvent such as DMSO, DCM, or DMF.

  • Avoid shaking the vial; instead, swirl gently or sonicate to dissolve the peptide.

3. Experimental Procedures:

  • All work should be conducted in a well-ventilated laboratory area, preferably within a fume hood.

  • Follow standard laboratory practices for all experimental work. Ensure that all equipment is properly cleaned and decontaminated after use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Expired Compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
Contaminated PPE (e.g., gloves, lab coat) Dispose of in a designated hazardous waste container for contaminated items.
Liquid Waste (e.g., reaction mixtures) Collect in a clearly labeled, sealed container for chemical waste disposal. The specific disposal method may depend on the solvents used (e.g., DMF, DCM).
Contaminated Labware (e.g., pipette tips, vials) Dispose of in a designated solid hazardous waste container.

Accidental Exposure Measures

In the event of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Spill Response Protocol

Proper spill response is crucial to contain and clean up any accidental release of the material.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Contain and Clean:

    • For powder spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a designated hazardous waste container. Clean the spill area with a damp cloth.

    • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste disposal.

Experimental Protocol: Fmoc Deprotection

The Fmoc protecting group is a key feature of this molecule, and its removal is a common step in peptide synthesis. This is typically achieved under basic conditions.

Objective: To remove the Fmoc protecting group from the N-terminus of the peptide linker.

Materials:

  • This compound-conjugated resin

  • 20% piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Disposable fritted columns or a peptide synthesis vessel

Procedure:

  • Swell the resin-bound peptide in DMF.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine/DMF solution to the resin.

  • Allow the reaction to proceed for 5-10 minutes at room temperature with gentle agitation.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Below is a diagram illustrating the general workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_exp Experimental Use cluster_disposal Waste Management Receipt Receipt & Inspection Storage Secure Storage (-20°C or -80°C) Receipt->Storage Weighing Weighing in Fume Hood (with appropriate PPE) Storage->Weighing Reconstitution Reconstitution (e.g., with DMSO/DMF) Weighing->Reconstitution Synthesis Peptide Synthesis / Conjugation Reaction Reconstitution->Synthesis Liquid_Waste Collect Liquid Waste Synthesis->Liquid_Waste Solid_Waste Collect Solid Waste (PPE, Labware) Synthesis->Solid_Waste Disposal Dispose via Certified Hazardous Waste Vendor Liquid_Waste->Disposal Solid_Waste->Disposal Spill Spill Response Exposure Accidental Exposure Response

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.